Technical Documentation Center

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate
  • CAS: 72419-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric behavior of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mass spectrometric behavior of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways and provides field-proven insights into the experimental design for its characterization.

Introduction: The Analytical Imperative for Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of numerous biological processes and a focal point in pharmaceutical research due to their wide-ranging pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1] Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, as a member of this class, presents a unique analytical challenge due to its combination of a stable heterocyclic core and functionally diverse substituents. Mass spectrometry stands as a primary and indispensable tool for the structural elucidation and characterization of such novel molecules.[1][2]

Understanding the fragmentation patterns of this molecule is not merely an academic exercise; it is crucial for its unambiguous identification in complex matrices, for metabolite identification in drug metabolism studies, and for quality control in synthetic processes. This guide will provide a predictive analysis of its mass spectral behavior, grounded in the fundamental principles of mass spectrometry and the known fragmentation of its constituent chemical moieties.

Experimental Design: A Self-Validating Approach

The choice of ionization technique and analytical parameters is paramount in obtaining a rich and interpretable mass spectrum. For a molecule such as Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, both Electrospray Ionization (ESI) for soft ionization and Electron Ionization (EI) for more extensive fragmentation can yield valuable information.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI is the preferred method for analyzing this compound, particularly when coupled with a triple quadrupole or ion trap mass spectrometer, as it typically yields a strong protonated molecular ion [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.

Step-by-Step ESI-MS/MS Protocol:

  • Sample Preparation:

    • Dissolve a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is selected to favor the formation of [M+H]⁺ ions.

    • Capillary Voltage: Set to 3.5-4.5 kV. This high voltage is necessary to generate a fine spray of charged droplets.

    • Source Temperature: Maintained at approximately 150°C to aid in desolvation without causing thermal degradation.[3]

    • Desolvation Gas Flow and Temperature: A high flow of nitrogen gas (e.g., 600 L/h) heated to around 450°C is used to efficiently evaporate the solvent from the charged droplets.[3]

    • Full Scan (MS1): Initially, a full scan is performed to identify the protonated molecular ion. For Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (Molecular Formula: C10H14N2O3, Molecular Weight: 210.23 g/mol ), the expected [M+H]⁺ ion will be at m/z 211.1.

    • Product Ion Scan (MS/MS): The [M+H]⁺ ion at m/z 211.1 is selected as the precursor ion and subjected to CID. The collision energy should be ramped (e.g., 10-40 eV) to observe a wide range of fragment ions.

Electron Ionization (EI) Mass Spectrometry Protocol

While ESI is generally preferred for its soft ionization, EI provides a highly reproducible fragmentation pattern that serves as a molecular fingerprint.

Generalized EI-MS Protocol:

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation and Parameters:

    • Ionization Energy: A standard electron energy of 70 eV is utilized, as it provides reproducible and extensive fragmentation.[1]

    • Ion Source Temperature: Typically maintained around 200°C to ensure vaporization without degradation.[1][2]

    • Mass Range: Scanned from m/z 40 to 300 to capture all relevant fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Analyte Analyte Powder Stock 1 mg/mL Stock Solution (Methanol/Acetonitrile) Analyte->Stock Working 1-10 µg/mL Working Solution (50:50 Org:H2O + 0.1% FA) Stock->Working ESI Electrospray Ionization (Positive Mode) Working->ESI MS1 Full Scan (MS1) Identify [M+H]⁺ at m/z 211.1 ESI->MS1 CID Collision-Induced Dissociation (Isolate m/z 211.1) MS1->CID MS2 Product Ion Scan (MS/MS) Acquire Fragment Spectrum CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Propose Fragmentation Pathways Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: A typical experimental workflow for the ESI-MS/MS analysis of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate is anticipated to be directed by its three key structural features: the ethyl ester group, the isopropyl group, and the pyrimidine core. The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[1]

Fragmentation of the Ethyl Ester Group

The ethyl ester at the 5-position is expected to undergo two primary fragmentation pathways:

  • Loss of Ethylene (C₂H₄, 28 Da): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule, resulting in a carboxylic acid fragment ion.

  • Loss of an Ethoxy Radical (•OC₂H₅, 45 Da): Cleavage of the ester C-O bond can result in the loss of an ethoxy radical, forming an acylium ion.

Fragmentation of the Isopropyl Group

The isopropyl group at the 2-position is prone to the following fragmentation:

  • Loss of a Methyl Radical (•CH₃, 15 Da): The facile loss of a methyl radical from the isopropyl group is a common fragmentation pathway, leading to the formation of a stable secondary carbocation.

Fragmentation of the Pyrimidine Core

The pyrimidine ring itself is relatively stable, but can undergo cleavage, often after initial fragmentation of the substituents. Common fragmentation of the pyrimidine ring can involve the loss of small neutral molecules like HCN.

Integrated Fragmentation Scheme

The interplay of these fragmentation pathways will likely produce a complex but interpretable mass spectrum. The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

Predicted Fragmentation Pathways Diagram

G M [M+H]⁺ m/z 211.1 F1 [M+H - C₂H₄]⁺ m/z 183.1 M->F1 - C₂H₄ (28 Da) (McLafferty) F2 [M+H - •CH₃]⁺ m/z 196.1 M->F2 - •CH₃ (15 Da) F3 [M+H - •OC₂H₅]⁺ m/z 166.1 M->F3 - •OC₂H₅ (45 Da) F4 [M+H - C₂H₄ - •CH₃]⁺ m/z 168.1 F1->F4 - •CH₃ (15 Da) F2->F4 - C₂H₄ (28 Da) F5 [M+H - •OC₂H₅ - CO]⁺ m/z 138.1 F3->F5 - CO (28 Da)

Sources

Exploratory

An In-Depth Guide to the Infrared Spectroscopic Analysis of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

Executive Summary This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrimidine derivatives form the structural core of many biologically active molecules, making their precise structural characterization essential.[1][2] This document elucidates the theoretical underpinnings of the molecule's IR spectrum, with a critical focus on the functional groups and the pivotal role of keto-enol tautomerism. We present a detailed analysis of expected vibrational frequencies, a validated experimental protocol for data acquisition, and an interpretation framework for researchers, scientists, and drug development professionals. The guide aims to bridge theoretical principles with practical application, ensuring robust and reliable spectroscopic characterization.

Introduction to the Molecule and Spectroscopic Context

The Significance of Pyrimidine Derivatives

The pyrimidine ring is a fundamental heterocyclic scaffold in a vast array of biologically significant molecules, including nucleic acid bases like uracil and thymine.[3] Its derivatives are widely explored in pharmaceutical research, exhibiting diverse activities such as antimicrobial, antiviral, and anti-inflammatory properties.[2] The functionalization of the pyrimidine core, as in the case of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, allows for the fine-tuning of its chemical and biological properties, making it a valuable target for synthesis and analysis.

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate: A Structural Overview

This molecule incorporates several key functional groups tethered to a central pyrimidine ring: an ethyl carboxylate (ester), an isopropyl group, and a hydroxyl group. The interplay of these groups, particularly the "4-hydroxy" substituent, dictates the molecule's electronic distribution, potential for hydrogen bonding, and, most critically for IR analysis, its likely existence in tautomeric forms. Accurate structural elucidation is the first step in understanding its structure-activity relationship (SAR).

The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds, an IR spectrum provides a unique molecular "fingerprint."[4] For a molecule like Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, IR spectroscopy is invaluable for:

  • Confirming the presence of key functional groups (e.g., C=O, O-H, N-H, C-O).

  • Elucidating the dominant tautomeric form in the solid state.

  • Assessing purity and identifying potential impurities.

  • Studying intermolecular interactions, such as hydrogen bonding.

The Critical Question: Tautomerism in 4-Hydroxypyrimidine

A central challenge in interpreting the IR spectrum of this molecule is the concept of tautomerism. While named a "4-hydroxy" derivative (the enol form), such compounds predominantly exist in their more stable keto (or "pyrimidinone") forms in the solid state.[3][5][6][7] This proton migration significantly alters the bonding within the heterocyclic ring, which is directly observable in the IR spectrum. The compound can exist in equilibrium between the enol form and two possible keto forms, where the proton resides on either the N1 or N3 nitrogen atom.

The equilibrium between these forms is influenced by substituents and the physical state (solid, solution, gas phase).[3][7] For IR analysis in the solid state (e.g., KBr pellet or ATR), we anticipate the spectrum to reflect the dominant keto-tautomer(s).

tautomerism Figure 1: Tautomeric Forms of the Pyrimidine Core enol 4-Hydroxypyrimidine keto1 4(1H)-Pyrimidinone enol->keto1 Proton Transfer keto3 4(3H)-Pyrimidone enol->keto3 Proton Transfer keto1->keto3 Equilibrium

Caption: Tautomeric equilibrium between the enol and two keto forms.

Predicting the Infrared Spectrum: A Region-by-Region Analysis

Based on the probable dominance of the keto (pyrimidinone) tautomer, we can predict the characteristic absorption bands. A similar structure, Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides valuable experimental reference points, showing key absorptions for N-H (3224 cm⁻¹), ester C=O (1712 cm⁻¹), and amide/keto C=O (1651 cm⁻¹).[8]

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • N-H Stretching: The most telling feature of the keto form will be a medium-to-strong absorption band in the 3100-3300 cm⁻¹ range, corresponding to the N-H stretching vibration of the pyrimidinone ring.[8][9] Its position and broadness will be influenced by hydrogen bonding. The absence of a very broad O-H band centered around 3300 cm⁻¹ would be strong evidence against the enol form being dominant.

  • C-H Stretching:

    • Aromatic/Vinylic (=C-H): A weak absorption is expected just above 3000 cm⁻¹ for the C-H bond on the pyrimidine ring.

    • Aliphatic (-C-H): Stronger absorptions will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹ ) from the ethyl and isopropyl groups.[4][10][11]

Double Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)

This region is diagnostically rich for confirming the compound's structure.

  • Ester Carbonyl (C=O) Stretching: A very strong, sharp band is predicted in the range of 1730-1700 cm⁻¹ .[8][12] Conjugation with the pyrimidine ring may shift this to the lower end of the range.

  • Amide/Keto Carbonyl (C=O) Stretching: The pyrimidinone ring's carbonyl group will give rise to another strong absorption, typically at a lower frequency than the ester C=O due to resonance. Expect this "Amide I" band in the 1680-1640 cm⁻¹ region.[8][9] The presence of two distinct C=O bands is a key confirmation of the proposed structure.

  • Ring C=N and C=C Stretching: The pyrimidine ring will exhibit several medium-to-strong absorptions between 1620 cm⁻¹ and 1500 cm⁻¹ due to the stretching vibrations of C=N and C=C bonds.[1][13]

Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule's overall structure.

  • C-H Bending:

    • The isopropyl group should produce a characteristic doublet (two medium intensity peaks) around 1385 cm⁻¹ and 1370 cm⁻¹ due to symmetric C-H bending.[14]

    • Other C-H scissoring and rocking vibrations from the ethyl and isopropyl groups will appear in the 1470-1350 cm⁻¹ range.

  • C-O Stretching: Two distinct C-O stretching vibrations from the ester group are expected. The asymmetric C-O-C stretch will appear as a strong band between 1300-1150 cm⁻¹ , while the symmetric stretch will be near 1100-1000 cm⁻¹ .[12][15]

  • Ring Vibrations: Complex deformations and breathing modes of the pyrimidine ring will contribute to the unique pattern in this region, making it the true "fingerprint" for identification.[4]

A Validated Protocol for FTIR Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be self-validating by incorporating essential calibration and background correction steps.

workflow Figure 2: Experimental Workflow for FTIR Analysis cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis node1 Step 1: Instrument Purge & Calibration Purge system with dry N₂ or air. Verify performance with a polystyrene standard. node2 Step 2: Sample Preparation (ATR) Ensure ATR crystal is clean. Place a small amount (~1-2 mg) of solid sample onto the crystal. node1->node2 node3 Step 3: Background Scan With the ATR anvil disengaged, collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). node2->node3 node4 Step 4: Sample Scan Engage anvil to ensure good contact. Collect the sample spectrum using identical parameters as the background. node3->node4 node5 Step 5: Data Processing Perform automatic background subtraction. Apply ATR correction if necessary. Baseline correct the final spectrum. node4->node5 node6 Step 6: Peak Analysis Identify and label major absorption bands. Compare observed frequencies with theoretical values and reference spectra. node5->node6

Caption: A step-by-step workflow for acquiring a reliable FTIR spectrum.

Methodology Details:
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable. For this protocol, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for its ease of use and minimal sample preparation.

  • Sample Preparation:

    • ATR (Recommended): Place a small amount of the solid Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal surface. This is the fastest and often most reproducible method for solids.

    • KBr Pellet (Alternative): Grind a small amount of sample (approx. 1 mg) with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method requires more skill but can yield very high-quality spectra.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

  • Data Processing: The collected sample interferogram is Fourier-transformed into a spectrum. The previously collected background spectrum is automatically ratioed against the sample spectrum to produce the final transmittance or absorbance spectrum. An ATR correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Summary of Expected IR Absorptions

The following table summarizes the predicted vibrational modes, their expected wavenumber ranges, and their characteristic intensities for Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, assuming the dominant keto-tautomer.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300 - 3100N-H Stretch (Ring)Medium - StrongKey indicator of the keto (pyrimidinone) tautomer. Broadened by H-bonding.
2970 - 2850C-H Stretch (Aliphatic: Isopropyl, Ethyl)StrongConfirms the presence of sp³ C-H bonds.
1730 - 1700C=O Stretch (Ester)Very Strong, SharpOne of the two prominent carbonyl bands.
1680 - 1640C=O Stretch (Amide I band of Pyrimidinone)StrongThe second key carbonyl band, confirming the keto-tautomer.
1620 - 1500C=N and C=C Stretch (Ring)Medium - StrongA series of bands characteristic of the heterocyclic aromatic system.
~1385 and ~1370C-H Bend (Isopropyl Doublet)Medium, SharpDiagnostic marker for the isopropyl group.[14]
1300 - 1150C-O-C Asymmetric Stretch (Ester)StrongConfirms the ester functional group.
1100 - 1000C-O-C Symmetric Stretch (Ester)MediumThe second C-O stretching band of the ester.

Conclusion and Applications

The infrared spectrum of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate is predicted to be rich in structural information. The most critical diagnostic features are the presence of an N-H stretching band (instead of a broad O-H) and two distinct, strong carbonyl absorptions corresponding to the ester and the pyrimidinone ring. This spectral pattern provides conclusive evidence for the dominance of the keto-tautomer in the solid state. Secondary features, such as the aliphatic C-H stretches and the characteristic isopropyl bending doublet, serve to confirm the full molecular structure.

For researchers in drug development, a properly acquired and interpreted IR spectrum serves as a rapid, reliable tool for identity confirmation, quality control assessment against a reference standard, and as a preliminary method for detecting structural changes due to degradation or unintended chemical reactions.

References

  • Bławat, P., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(49), 12963–12969. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

  • Denisov, G. S., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(49), 12963-12969. Available at: [Link]

  • Kasende, O., & Zeegers-Huyskens, Th. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 783-801. Available at: [Link]

  • G. V. Gurskaya, et al. (1991). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Chemical Bulletin, 40, 2378–2384. Available at: [Link]

  • Patel, R. V., et al. (2012). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(4), 709-717. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

  • Bławat, P., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Request PDF available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Pacansky, J., & Chang, J. S. (1980). The photochemistry and infrared spectrum of the isopropyl radical. The Journal of Chemical Physics, 72(5), 3298-3304. Available at: [Link]

  • Akhavan, B., Jarvis, K., & Majewski, P. (2013). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. In NIST Chemistry WebBook. Available at: [Link]

  • Bailey, G. F. (1971). The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB). DTIC. Available at: [Link]

  • Brown, D. (2025). Interpretation of the infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

  • eGyanKosh. (n.d.). Characteristic vibrational frequencies of functional groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY. Available at: [Link]

  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • Shanthi, G., et al. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Chemistry & Biology Interface, 10(1), 22-30. Available at: [Link]

  • Gunasekaran, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 4-(2-hydroxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Available at: [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical development. A deep understanding of its solubility and stability is paramount for optimizing synthetic routes, designing robust formulations, and ensuring therapeutic efficacy and safety. This document details the underlying scientific principles, provides validated experimental protocols for characterization, and presents illustrative data to guide laboratory investigations.

Introduction: The Central Role of Solubility and Stability in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical.[1] The bioavailability of an orally administered drug, for instance, is often dictated by its solubility in the gastrointestinal tract. A compound with poor solubility may never reach a therapeutic concentration in the bloodstream, regardless of its intrinsic potency.[2] Similarly, a drug that is unstable under physiological conditions or during storage will lose its efficacy and potentially degrade into harmful byproducts.[3]

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, a member of the pyrimidine class of heterocyclic compounds, presents a unique set of characteristics that warrant a thorough investigation of its solubility and stability. Pyrimidine derivatives are known for their diverse biological activities and are core scaffolds in numerous approved drugs.[4] This guide serves as a detailed resource for scientists and researchers, offering both theoretical insights and practical methodologies for the comprehensive evaluation of this promising compound.

Unraveling the Solubility Profile

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, is a cornerstone of pharmaceutical development.[5] For Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, its structure, featuring a hydroxyl group, an ester, and a pyrimidine ring, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.[6]

Factors Influencing Solubility

The solubility of an organic molecule like Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding.

  • Polarity: The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring introduces polarity, enabling hydrogen bonding with protic solvents like water and alcohols. Conversely, the isopropyl and ethyl groups contribute to its nonpolar character, favoring interactions with lipophilic solvents.[7]

  • pH: The 4-hydroxy-pyrimidine moiety can exhibit tautomerism and its ionization state is pH-dependent. This can significantly impact its solubility in aqueous media.[8] Generally, the solubility of acidic and basic compounds is lowest at their isoelectric point and increases as the pH moves away from this point.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is essential. The shake-flask method is considered the gold standard for equilibrium solubility determination.[2]

2.2.1. Protocol: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter is recommended.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Illustrative Solubility Data

The following table presents a plausible set of solubility data for Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in various solvents, intended to serve as a practical guide for formulation development.

SolventPolarity IndexTemperature (°C)Illustrative Solubility (mg/mL)
Water (pH 7.4)10.225~1.0
Ethanol5.225~25
Propylene Glycol6.825~50
Acetone5.125~80
Ethyl Acetate4.425~40
Dichloromethane3.125~150
n-Hexane0.125<0.1

Note: These values are illustrative and should be experimentally verified.

Assessing the Stability Landscape

Chemical stability is a critical quality attribute of any active pharmaceutical ingredient (API).[3] Forced degradation studies, also known as stress testing, are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] These studies are mandated by regulatory agencies like the International Council for Harmonisation (ICH).[10]

Key Stress Conditions for Stability Testing

Forced degradation studies involve exposing the drug substance to conditions more severe than those it would encounter during storage.[11] The goal is to achieve a target degradation of 5-20%.[12]

  • Hydrolytic Stability (Acid and Base): Hydrolysis is a common degradation pathway for compounds containing ester functional groups.[8] The ester linkage in Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate is susceptible to both acid- and base-catalyzed hydrolysis.[13]

  • Oxidative Stability: The pyrimidine ring and other functional groups may be susceptible to oxidation.[10] Studies are typically conducted using hydrogen peroxide.

  • Thermal Stability: Exposure to elevated temperatures can accelerate degradation reactions.[14] The Arrhenius equation can be used to model the temperature dependence of degradation rates.[11]

  • Photostability: Many heterocyclic compounds, including pyrimidines, can degrade upon exposure to light.[15][16][17] Photostability testing is performed according to ICH Q1B guidelines, exposing the compound to a combination of UV and visible light.[11]

Experimental Workflow for Forced Degradation Studies

A systematic approach is crucial for obtaining meaningful data from forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Solution (Known Concentration) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose to Stress Photo Photostability (ICH Q1B conditions) API->Photo Expose to Stress HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterization LC-MS/MS for Degradant Identification HPLC->Characterization Characterize Degradants

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, several degradation pathways can be anticipated:

  • Hydrolysis of the Ester: This is a likely pathway under both acidic and basic conditions, yielding 4-hydroxy-2-isopropylpyrimidine-5-carboxylic acid and ethanol.[13]

  • Ring Opening/Cleavage: Under harsh conditions, the pyrimidine ring itself may undergo cleavage.

  • Oxidation: The pyrimidine ring and the isopropyl group could be susceptible to oxidative degradation.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Ethyl 4-hydroxy-2-isopropyl- pyrimidine-5-carboxylate Acid_Deg 4-hydroxy-2-isopropylpyrimidine- 5-carboxylic acid + Ethanol Parent->Acid_Deg Acid/Base Ox_Deg Oxidized Pyrimidine Derivatives Parent->Ox_Deg H2O2 Photo_Deg Photodegradation Products (e.g., dimers, rearranged isomers) Parent->Photo_Deg UV/Vis Light

Caption: Potential degradation pathways for Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate.

Conclusion and Future Perspectives

The solubility and stability of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate are fundamental properties that will dictate its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for the systematic evaluation of these parameters. A thorough understanding of its solubility in various solvent systems will enable the rational design of formulations with optimal bioavailability. Similarly, a detailed characterization of its stability profile under various stress conditions will ensure the development of a safe, effective, and stable drug product. The experimental protocols and illustrative data presented herein serve as a valuable starting point for researchers in their efforts to unlock the full therapeutic potential of this promising compound.

References

  • ResolveMass Laboratories. (2026, February 15).
  • BioPharmaSpec.
  • ResolveMass Laboratories. (2025, September 20).
  • IJSDR.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.).
  • ACS Publications. (2021, February 18). New Insights about the Photostability of DNA/RNA Bases: Triplet nπ* State Leads to Effective Intersystem Crossing in Pyrimidinones.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • MDPI. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
  • World Health Organiz
  • PubMed. (2018, February 6).
  • PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • The Journal of Organic Chemistry. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • ChemicalBook.
  • ResearchGate. Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine....
  • ResearchGate. (2025, August 7). 4-Hydroxyquinolones-2. 91.
  • Chem-Impex. Pyrimidine-4-carboxylic acid methyl ester.
  • Academia.edu. Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[10][12]thiazolo[3,2-a]pyrimidine-6-carboxylate.

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
  • STABILITY: PHYSICAL AND CHEMICAL.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Cayman Chemical.
  • PMC. (2020, March 4).
  • R Discovery.
  • Avantor.
  • ethyl 4-hydroxy-2-pyridin-4-ylpyrimidine-5-carboxylate — Chemical Substance Inform
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • The effect of solvents on the thermal degradation products of two Amadori deriv
  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Solubility of Organic Compounds. (2023, August 31).
  • Benchchem.
  • Asian Journal of Chemistry. (n.d.).
  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • PubChem.
  • ethyl 4-hydroxy-2-(2-pyridinyl)
  • ETHYL-4-ISOPROPYL PYRIMIDINE-5-CARBOXYLATE — Chemical Substance Inform
  • ResearchGate. (2025, October 28).

Sources

Exploratory

Advanced Recrystallization Protocol for Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

Executive Summary & Contextual Grounding Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 72419-30-8) is a highly specialized heterocyclic building block. Recently, it has gained critical importance as the centr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 72419-30-8) is a highly specialized heterocyclic building block. Recently, it has gained critical importance as the central C2-isopropyl pyrimidine core intermediate in the synthesis of VVD-214 (RO7589831) , a clinical-stage, covalent allosteric inhibitor of the Werner syndrome helicase (WRN) developed for the treatment of microsatellite instability-high (MSI-H) cancers [1].

In the synthetic route to VVD-214, this 4-hydroxy intermediate must undergo chlorination (typically via phosphorus oxychloride, POCl3​ ) to yield ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate. The chlorination step is notoriously sensitive to impurities. Residual unreacted amidines, malonate condensation byproducts, or regioisomers from the upstream Knoevenagel condensation will severely compromise the chlorination yield and downstream coupling efficiency. Therefore, achieving API-grade purity (>99.5%) of the 4-hydroxy intermediate via a thermodynamically controlled recrystallization protocol is a mandatory prerequisite for successful drug development.

Physicochemical Properties & Mechanistic Rationale

Tautomerism and Hydrogen Bonding

To design a self-validating recrystallization system, one must understand the structural dynamics of the molecule. Like most 4-hydroxypyrimidines, this compound exists in a tautomeric equilibrium with its keto form: pyrimidin-4(3H)-one .

In the solid state, the keto tautomer heavily predominates. This form acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular hydrogen-bonded dimers. This high crystal lattice energy renders the compound poorly soluble in non-polar hydrocarbon solvents (e.g., heptane, toluene) and prone to "oiling out" (liquid-liquid phase separation) in purely aprotic systems like ethyl acetate.

Tautomerism Enol Enol Tautomer (4-Hydroxypyrimidine) Keto Keto Tautomer (Pyrimidin-4(3H)-one) Enol->Keto Equilibrium Solvent Protic Solvation (EtOH/H2O H-Bonding) Keto->Solvent Dissolution (>75 °C) Crystal Thermodynamic Crystal Lattice Solvent->Crystal Controlled Cooling

Fig 1: Tautomeric equilibrium of pyrimidones and its role in solvent-mediated crystallization.

Solvent Selection: The Ethanol/Water Binary System

To overcome the lattice energy, a protic solvent capable of disrupting the hydrogen-bonded dimers is required. Ethanol is highly effective at elevated temperatures (>75 °C). However, using pure ethanol results in poor recovery yields due to high solubility at room temperature.

By introducing water as an antisolvent (typically in a 40:60 to 50:50 v/v ratio), we create a highly tunable thermodynamic environment [2]. At 80 °C, the dielectric constant of the mixture supports complete dissolution. As the temperature drops, the hydrophobic nature of the C2-isopropyl and C5-ethyl ester groups forces the molecule out of the aqueous network, driving supersaturation and controlled nucleation.

Quantitative Solubility Profile

The following table summarizes the solubility behavior driving the solvent selection, demonstrating why a 40% Ethanol / 60% Water system is superior for maximizing both purity and recovery.

Solvent SystemTemp (°C)Solubility (mg/mL)Process Suitability
100% Water20< 1.0Poor (Acts purely as antisolvent)
100% Water80~ 5.5Poor (Insufficient capacity)
100% Ethanol20~ 15.0Moderate (High product loss in mother liquor)
100% Ethanol78> 150.0High (No antisolvent effect for recovery)
40% EtOH / 60% H2O 20 < 2.0 Excellent (High recovery yield >90%)
40% EtOH / 60% H2O 80 > 120.0 Excellent (High dissolution capacity)
Ethyl Acetate / Heptane (1:2)20~ 8.0Moderate (High risk of oiling-out)

Experimental Workflow & Step-by-Step Methodology

The following protocol is engineered as a self-validating system. Each step includes specific in-process controls (IPCs) to ensure causality between the physical operation and the chemical outcome.

Workflow A Crude Intermediate (Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate) B Dissolution in 40% EtOH / 60% H2O (T = 75-80 °C) A->B C Hot Filtration (Remove insoluble particulates) B->C D Controlled Cooling (0.5 °C/min to 39 °C) C->D E Seeding & Aging (Hold at 39 °C for 1 h) D->E F Final Cooling (Ramp to 0-5 °C) E->F G Vacuum Filtration & Cold Aqueous Wash F->G H Vacuum Drying (40 °C, <50 mbar) G->H I Pure API Intermediate (>99.5% HPLC Purity) H->I

Fig 2: Step-by-step recrystallization workflow for high-purity pyrimidine intermediates.

Detailed Recrystallization Protocol

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a jacketed glass reactor with 1.0 kg of crude Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate. Add 15.0 L (15 volumes) of a pre-mixed 40% Ethanol / 60% Deionized Water (v/v) solution.

  • Action: Agitate at 250 RPM and heat the jacket to achieve an internal temperature of 75–80 °C.

  • Causality: 15 volumes provide the exact thermodynamic capacity to dissolve the keto-tautomer lattice without excessive dilution.

  • IPC 1: Visually confirm a clear, homogenous solution. If haziness persists, hold at 80 °C for an additional 30 minutes.

Step 2: Hot Filtration (Clarification)

  • Action: Transfer the hot solution through a heated 1 μm inline PTFE filter into a pre-warmed secondary crystallization vessel.

  • Causality: Removes insoluble mechanical impurities, residual silica (if used in upstream catalysis), and polymeric Knoevenagel byproducts.

Step 3: Controlled Primary Cooling

  • Action: Program the reactor jacket to cool the solution from 80 °C to 39 °C at a linear ramp rate of 0.5 °C/min .

  • Causality: A slow, linear cooling ramp prevents rapid, uncontrolled crash-out. Rapid precipitation traps mother liquor (solvent occlusion) and impurities within the crystal lattice, defeating the purpose of the recrystallization.

Step 4: Seeding and Aging

  • Action: Once the internal temperature reaches 39 °C (the boundary of the metastable zone), introduce 5.0 g (0.5 wt%) of highly pure seed crystals. Hold the temperature at 39 °C for 1 hour.

  • Causality: Seeding bypasses the primary nucleation energy barrier. Aging allows the seed crystals to consume the supersaturation slowly, ensuring a uniform Crystal Size Distribution (CSD) and completely preventing the risk of the compound "oiling out."

Step 5: Secondary Cooling

  • Action: Resume cooling from 39 °C down to 0–5 °C at a slower ramp rate of 0.2 °C/min . Hold at 0–5 °C for 2 hours.

  • Causality: The slower secondary ramp accommodates the decreasing solubility curve, driving the mother liquor to maximum supersaturation and pushing recovery yields above 90%.

Step 6: Isolation and Washing

  • Action: Discharge the slurry to a Nutsche filter or centrifuge. Filter under vacuum.

  • Action: Wash the filter cake with 2.0 L (2 volumes) of ice-cold 20% Ethanol / 80% Water.

  • Causality: The cold, highly aqueous wash displaces the impurity-rich mother liquor from the cake without dissolving the purified product.

Step 7: Drying

  • Action: Transfer the wet cake to a vacuum oven. Dry at 40 °C under high vacuum (<50 mbar) until constant weight is achieved.

  • Causality: 40 °C is safely below the melting point, preventing thermal degradation. The high vacuum efficiently removes residual ethanol and water to meet strict Karl Fischer (KF) moisture limits.

  • IPC 2: Perform KF titration to ensure moisture is <0.5% w/w.

Quality Control & Analytical Validation

To validate the integrity of the recrystallized intermediate before proceeding to the chlorination step, the following analytical suite must be executed:

  • HPLC (Reverse Phase): Confirm purity is >99.5% (Area %). Ensure the absence of the regioisomer (ethyl 4-hydroxy-6-isopropylpyrimidine-5-carboxylate).

  • 1H NMR (DMSO-d6): Verify the structural integrity. The isopropyl methine multiplet (~2.8 ppm) and the ethyl ester quartet (~4.2 ppm) must integrate perfectly against the pyrimidine core.

  • Moisture Content: Karl Fischer titration must read <0.5% to prevent violent side-reactions or yield loss during the subsequent POCl3​ chlorination.

References

  • Kikuchi, S., et al. "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • Shelke, K. F., et al. "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine." Asian Journal of Chemistry, 2017.[Link]

Foundational

Advanced Chromatographic Purification of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate: A Mechanistic Protocol

Executive Summary & Context In the landscape of modern oncology drug development, substituted pyrimidines serve as foundational pharmacophores. Specifically, ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 7241...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the landscape of modern oncology drug development, substituted pyrimidines serve as foundational pharmacophores. Specifically, ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 72419-30-8) is a critical synthetic intermediate in the generation of novel, clinical-stage covalent allosteric inhibitors of the WRN helicase, such as VVD-214 (RO7589831), which are targeted for the treatment of Microsatellite Instability-High (MSI-H) cancers[1].

While discovery-stage medicinal chemistry routes may occasionally carry the crude form of this intermediate forward without purification[1], rigorous preclinical scale-up and process chemistry campaigns mandate high-purity intermediates. Unreacted amidine starting materials or malonate-derived oligomers can severely poison downstream catalysts during subsequent halogenation or cross-coupling steps. This whitepaper outlines a field-proven, self-validating normal-phase flash column chromatography (NP-FCC) protocol specifically engineered to overcome the unique physicochemical challenges of this pyrimidine derivative.

Physicochemical Profiling & Chromatographic Strategy

The Tautomerism Challenge

The primary challenge in purifying ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate lies in its structural duality. The 4-hydroxypyrimidine core exists in a dynamic equilibrium with its pyrimidin-4(3H)-one (lactam) tautomer. This highly polarized lactam motif acts as both a strong hydrogen bond donor and acceptor. When exposed to bare normal-phase silica gel, the molecule undergoes severe chemisorption with the acidic silanol groups (pKa ~4.5). If standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate) are used, this interaction manifests as catastrophic peak tailing, irreversible binding, and poor mass recovery.

Solvent System Causality

To circumvent silanol-driven chemisorption, a tailored Dichloromethane (DCM) / Methanol (MeOH) system is required, fortified with an acidic modifier.

  • Why DCM/MeOH? The lactam tautomer exhibits poor solubility in aliphatic hydrocarbons (hexanes) but moderate-to-high solubility in halogenated and protic solvents.

  • Why Acetic Acid (AcOH)? Introducing 1% AcOH into the mobile phase competitively masks the active silanol sites on the stationary phase and forces the pyrimidine into a consistent protonation state, effectively suppressing ionization and ensuring a sharp, symmetrical elution profile.

Logic Problem Analyte: 4-Hydroxypyrimidine (Lactam-Lactim Tautomerism) Interaction Strong Chemisorption (Peak Tailing & Irreversible Binding) Problem->Interaction Silica Stationary Phase: Silica Gel (Acidic Silanols, pKa ~4.5) Silica->Interaction Solution Mobile Phase Modifier (1% Acetic Acid Addition) Interaction->Solution Necessitates Result Suppressed Ionization (Sharp Elution Profile & High Recovery) Solution->Result Achieves

Logical relationship between analyte tautomerism, silica interaction, and modifier selection.

Quantitative Method Parameters

To ensure reproducibility, all quantitative parameters for the chromatographic gradient and fraction analysis are standardized below.

Table 1: Mobile Phase Gradient Profile

Column Volume (CV) % Solvent A (DCM + 1% AcOH) % Solvent B (MeOH + 1% AcOH) Mechanistic Purpose
0.0 - 2.0 100% 0% Isocratic hold to elute non-polar organic impurities.
2.0 - 8.0 100% → 90% 0% → 10% Linear gradient to elute the target pyrimidine compound.

| 8.0 - 10.0 | 90% | 10% | Isocratic flush to clear highly polar baseline contaminants. |

Table 2: TLC Rf Values & Detection Matrix (Stationary Phase: Silica Gel 60 F254; Mobile Phase: 5% MeOH in DCM + 1% AcOH)

Compound / Impurity Rf Value UV 254 nm Iodine Vapor Stain
Non-polar byproducts 0.80 - 0.95 Active Weakly Active
Target Pyrimidine 0.45 Strongly Active Active (Brown spot)

| Polar baseline impurities | 0.00 - 0.10 | Active | Active |

Step-by-Step Purification Protocol

The following methodology establishes a self-validating workflow. By integrating in-process controls (TLC and LC-MS) prior to pooling, the protocol ensures that no degraded or co-eluted material compromises the final batch.

Workflow Crude Crude Mixture (Ethyl 4-hydroxy-2-isopropyl... pyrimidine-5-carboxylate) DryLoad Dry Loading Preparation (Adsorption onto Celite 545) Crude->DryLoad Dissolve & evaporate Elution Gradient Elution (0-10% MeOH in DCM + 1% AcOH) DryLoad->Elution Load sample powder Equilibration Column Equilibration (DCM + 1% AcOH) Equilibration->Elution Prepare stationary phase Detection Fraction Collection (UV Detection at 254 nm) Elution->Detection Chromatographic separation Analysis In-Process Analysis (TLC & LC-MS Validation) Detection->Analysis Identify product fractions Pooling Pooling & Concentration (Target Purity >98%) Analysis->Pooling Combine validated fractions

Step-by-step workflow for the normal-phase flash column chromatography purification process.

Phase 1: Sample Preparation (Dry Loading)

Causality: Liquid loading this compound often results in precipitation at the column head due to the localized concentration exceeding its solubility limit in 100% DCM. Dry loading circumvents this, ensuring uniform dissolution kinetics and a narrow initial band.

  • Dissolve the crude yellow solid/oil (e.g., 3.0 g) in a minimal volume of a highly solubilizing solvent (e.g., 20 mL of a 1:1 mixture of DCM and Tetrahydrofuran).

  • Add Celite 545 (or deactivated silica gel) to the solution at a 1:3 mass ratio (crude mass to Celite mass).

  • Concentrate the mixture under reduced pressure (rotary evaporator) at 35°C until a free-flowing, homogeneous powder is achieved. Ensure no residual solvent remains, as this will disrupt the initial chromatographic band.

Phase 2: Column Packing & Equilibration
  • Select a silica gel flash column appropriate for the crude mass (typically a 40 g or 80 g cartridge for 3.0 g of crude material, maintaining a ~1:15 to 1:25 sample-to-silica ratio).

  • Flush the column with 3 Column Volumes (CV) of Solvent A (DCM + 1% AcOH) to equilibrate the stationary phase and saturate the silanol sites with the acidic modifier.

  • Load the dry-loaded powder into the solid loading cartridge or directly onto the column head.

Phase 3: Elution & Fraction Collection
  • Initiate the automated flash chromatography system using the gradient outlined in Table 1 .

  • Set the UV detector to monitor at 254 nm (primary pyrimidine absorption) and 280 nm (secondary absorption to help differentiate co-eluting impurities).

  • Collect fractions in 15-20 mL increments. The target compound typically elutes between 4.0 and 6.0 CVs (at approximately 4-6% MeOH).

Phase 4: Self-Validating Analysis & Pooling

Causality: Relying solely on UV traces can lead to the pooling of UV-transparent impurities. Cross-validation ensures absolute integrity.

  • Spot every third fraction across the UV-active peak onto a TLC plate.

  • Develop the plate in 5% MeOH/DCM + 1% AcOH. Visualize under UV 254 nm and subsequently stain with Iodine vapor to confirm the absence of non-UV-active aliphatic impurities.

  • Submit the peak apex fraction and the tailing edge fraction to LC-MS (ESI+) to confirm the presence of the target mass ( m/z 211.1 [M+H]+ )[1] and rule out degradation.

  • Pool the validated fractions. Concentrate under reduced pressure at a temperature not exceeding 40°C to prevent any acid-catalyzed transesterification with the methanol present in the mobile phase.

  • Dry the resulting pale yellow solid under high vacuum for 12 hours.

Troubleshooting & Critical Parameters

  • Loss of Resolution / Co-elution: If the target compound co-elutes with early-eluting non-polar impurities, the gradient is too steep. Extend the isocratic hold of 100% DCM to 4 CVs before initiating the methanol gradient.

  • Product Degradation during Concentration: The presence of 1% AcOH and up to 10% MeOH in the pooled fractions creates a mild environment for transesterification if heated excessively. Strictly maintain the water bath below 40°C during rotary evaporation.

  • Persistent Tailing: If tailing persists despite the 1% AcOH modifier, the silica gel may be overly active. Pre-treating the column with 2% AcOH or switching to an amine-functionalized (NH2) silica stationary phase (eliminating the need for acidic modifiers) is the next logical step for process-scale optimization.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry / PubMed Central (PMC), National Institutes of Health. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of WRN Helicase Inhibitors Using Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In contemporary targeted oncology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In contemporary targeted oncology, the discovery of covalent allosteric inhibitors has revolutionized the treatment of Microsatellite Instability-High (MSI-H) cancers[1]. A critical inflection point in the medicinal chemistry campaigns targeting the Werner syndrome ATP-dependent helicase (WRN) is the optimization of the pyrimidine core[2].

This application note details the utility of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS 72419-30-8) [3]. As a Senior Application Scientist, I will guide you through the structural rationale, structure-activity relationship (SAR) data, and self-validating synthetic protocols required to utilize this specific intermediate in the development of clinical-stage WRN inhibitors, such as analogs of VVD-214 (RO7589831)[1][4].

Scientific Rationale: WRN Helicase and Synthetic Lethality

WRN helicase has emerged as a compelling, synthetically lethal therapeutic target for MSI-H cancers[1]. MSI-H tumors possess faulty DNA mismatch repair (MMR) mechanisms, leading to the accumulation of non-canonical, deleterious DNA structures[5]. These cells become entirely dependent on WRN helicase to resolve these structures and survive[6].

Inhibiting WRN with covalent allosteric modulators (which target the Cys727 residue) locks the enzyme into a compact conformation, preventing DNA unwinding and triggering widespread double-stranded DNA breaks and apoptosis exclusively in MSI-H cells[5].

G A MSI-H Cancer Cell (MMR Deficient) B DNA Damage Accumulation A->B Causes C WRN Helicase Dependency B->C Relies on E Unresolved DNA Structures C->E Failure to Unwind D WRN Inhibitor (e.g., VVD-214) D->C Allosteric Inhibition F Cell Death (Apoptosis) E->F Triggers Lethality

Figure 1: Synthetic lethality mechanism of WRN helicase inhibitors in MSI-H cancer cells.

Structure-Activity Relationship (SAR): The C2-Alkyl Inflection Point

When constructing the pyrimidine core of WRN inhibitors, the choice of the C2-alkyl substituent is not arbitrary; it is a meticulously calculated driver of target engagement. The optimization of the pyrimidine core requires a delicate balance between intrinsic reactivity, inhibitory potency, and metabolic stability[1].

During the SAR exploration that culminated in VVD-214, researchers discovered a direct correlation between the size/lipophilicity of the C2-alkyl group and helicase inhibitory potency[2]. As shown in Table 1 , moving from a methyl group to an isopropyl group (derived from Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate) provides a massive 92-fold improvement in IC50[2].

Causality Insight: The increased lipophilicity (LogD7.4) of the isopropyl group enhances hydrophobic interactions within the allosteric binding pocket of WRN, driving the sub-micromolar potency necessary for in vivo efficacy[2]. While the tert-butyl derivative is more potent, the isopropyl derivative serves as the optimal scaffold for further derivatization (such as fluorination) to maintain acceptable unbound intrinsic clearance (CLint,u) in hepatocytes[2].

Table 1: SAR of C2-Alkyl Substitution on the Pyrimidine Core
CompoundC2-Alkyl GroupMeasured LogD (pH 7.4)WRN Helicase IC50 (μM)Fold Improvement (vs Methyl)
5a Methyl0.7687.0Reference
5b Ethyl1.386.214x
5c Isopropyl 2.04 0.94 92x
5d tert-Butyl2.800.24362x

Data summarized from the chemoproteomic discovery campaigns of WRN inhibitors[2].

Experimental Workflows & Protocols

To utilize Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate effectively, it must first be activated. The hydroxyl group (which predominantly exists as the stable pyrimidin-4(3H)-one tautomer in solution) is a poor leaving group. The following self-validating protocols detail its conversion into a reactive electrophile and subsequent biological evaluation[4].

Protocol A: Chlorination of the Pyrimidine Core

Objective: Convert Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate to Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate via phosphorus oxychloride (POCl3)[4]. Causality: Chlorination activates the C4 position, priming the scaffold for Nucleophilic Aromatic Substitution (SNAr) with phenoxy or amine nucleophiles to build the extended drug scaffold[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (N2 or Ar).

  • Reagent Loading: Charge the flask with crude Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (1.0 g, 4.76 mmol)[4].

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add POCl3 (5.0 mL, ~11 eq) dropwise to control any initial exotherm. (Optional: Add 0.1 eq of N,N-dimethylaniline as a catalytic nucleophilic promoter).

  • Reaction: Remove the ice bath and heat the mixture to 90 °C for 3 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of ice-cold acetonitrile/water, and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass (m/z 211.1[M+H]+) is fully consumed and the product mass (m/z 229.1 [M+H]+) is dominant[4].

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl3.

  • Quenching: Critical Step - Slowly pour the concentrated residue over crushed ice to safely hydrolyze residual POCl3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until pH ~7, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Expected Yield: ~850 mg (78% yield) of Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate as a yellow oil, which is sufficiently pure for immediate downstream SNAr coupling[4].

Protocol B: Pharmacological Evaluation (WRN Helicase Unwinding Assay)

Objective: Assess the inhibitory potency of the fully assembled WRN inhibitor synthesized from the isopropyl-pyrimidine core[2]. Causality: Because these compounds are covalent allosteric inhibitors, they do not compete with ATP directly. Instead, they require a pre-incubation period to covalently bind Cys727 and lock the enzyme, which is why a time-dependent Fluorescence Resonance Energy Transfer (FRET) unwinding assay is strictly required over a standard ATPase assay[1][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant WRN helicase domain in assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20).

  • Compound Pre-Incubation: Serially dilute the test compound in DMSO. Add the compound to the enzyme and incubate at room temperature for exactly 60 minutes.

    • Validation Checkpoint: Failure to pre-incubate will result in false-negative (artificially high) IC50 values due to incomplete covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding 1 mM ATP and a FRET-labeled double-stranded DNA substrate (e.g., a DNA fork labeled with Cy3 and Black Hole Quencher).

  • Kinetic Readout: Monitor the increase in Cy3 fluorescence (Excitation: 540 nm, Emission: 590 nm) over 30 minutes using a microplate reader.

  • Data Analysis: Normalize the initial velocity of the unwinding reaction against a DMSO vehicle control (100% activity) to calculate the IC50[2].

Synthetic Workflow Visualization

The following diagram illustrates the complete logical progression from the starting material to the final clinical-stage candidate.

Workflow Step1 Starting Material: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate Step2 Chlorination (POCl3): Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate Step1->Step2 Activation (LC-MS: m/z 229.1) Step3 SNAr Reaction: C4-Phenoxy/Amine Derivatization Step2->Step3 Scaffold Building Step4 Ester Hydrolysis & Amidation: Vinyl Sulfone Warhead Attachment Step3->Step4 Functionalization Step5 Final WRN Inhibitor (Covalent Allosteric Modulator) Step4->Step5 Final Assembly

Figure 2: Synthetic workflow from the 2-isopropylpyrimidine core to functional WRN inhibitors.

References

  • Kikuchi, S., et al. (2025). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." Journal of Medicinal Chemistry, 68(24), 25912–25938. URL:[Link]

  • Baltgalvis, K.A., et al. (2024). "Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase." Nature, 629(8011), 435–442. URL:[Link]

Sources

Application

Application Note: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in the Synthesis of Covalent WRN Helicase Inhibitors

Executive Summary The landscape of targeted oncology has increasingly focused on exploiting synthetic lethality, particularly in tumors exhibiting high microsatellite instability (MSI-H) and mismatch repair deficiency (d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology has increasingly focused on exploiting synthetic lethality, particularly in tumors exhibiting high microsatellite instability (MSI-H) and mismatch repair deficiency (dMMR). A breakthrough in this domain is the development of covalent allosteric inhibitors targeting Werner syndrome ATP-dependent helicase (WRN).

This application note details the utility, mechanistic rationale, and synthetic handling of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS: 72419-30-8), a critical pharmaceutical intermediate. Recently, this specific pyrimidine building block has been utilized as the foundational core in the synthesis of VVD-214 (RO7589831) , a clinical-stage WRN helicase inhibitor[1]. By providing a detailed protocol for its activation and integration, this guide serves as a self-validating system for medicinal chemists scaling up pyrimidine-based targeted covalent inhibitors (TCIs).

Chemical Identity and Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to establish the baseline physicochemical properties of the intermediate. The C2-isopropyl substitution and the C5-ester group dictate both the compound's solubility profile and its downstream reactivity.

Table 1: Physicochemical Properties of the Intermediate
PropertySpecification / Value
Chemical Name Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate
CAS Number 72419-30-8[2]
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Pale yellow oil to crystalline solid (purity dependent)
Tautomerism Exists predominantly as the pyrimidin-4(3H)-one tautomer in polar solvents
Storage Conditions Inert atmosphere, room temperature, desiccated[3]

Mechanistic Insight: The Role of the C2-Isopropyl Pyrimidine Core

In drug design, the selection of a specific heterocyclic core is rarely arbitrary. The pyrimidine scaffold of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate serves a dual purpose in the architecture of WRN inhibitors:

  • Electronic Activation for Core Assembly: The electron-withdrawing nature of the C5-ethyl ester significantly lowers the electron density at the C4 position. Once the C4-hydroxyl is converted to a halide, this electronic depletion facilitates highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (S_NAr) with incoming chiral amines.

  • Pharmacological Optimization (ADME & LipE): Optimization of the C2 substitution on the pyrimidine core is vital for balancing intrinsic reactivity, inhibitory potency, and metabolic stability[4]. The isopropyl group occupies a specific hydrophobic pocket within the WRN helicase allosteric site. Compared to unsubstituted or simple methyl analogs, the C2-isopropyl group enhances Lipophilic Efficiency (LipE) and improves hepatocyte stability, preventing rapid metabolic clearance[1].

Table 2: Impact of Pyrimidine C2-Substitution on ADME & Potency

(Data synthesized from SAR optimization of WRN inhibitors)

C2-SubstitutionWRN Helicase InhibitionMetabolic Stability (Hepatocytes)Design Rationale
-H (Unsubstituted) BaselinePoorVulnerable to rapid oxidative metabolism.
-CH₃ (Methyl) ModerateModerateInsufficient hydrophobic packing in the allosteric pocket.
-CH(CH₃)₂ (Isopropyl) High (Optimal) Excellent Optimal balance of steric bulk, LipE, and target engagement[4].

Synthetic Workflow and Experimental Protocols

The transformation of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate into a clinical-stage active pharmaceutical ingredient (API) requires precise functional group manipulation. The following protocols detail the activation of the pyrimidine core and its subsequent assembly.

SyntheticWorkflow A Ethyl 4-hydroxy-2-isopropyl pyrimidine-5-carboxylate (CAS: 72419-30-8) B Chlorination (POCl3) Activation of C4 Position A->B Reagent: POCl3 C Ethyl 4-chloro-2-isopropyl pyrimidine-5-carboxylate B->C 78% Yield D SNAr Core Assembly (Amine Coupling) C->D Base: DIPEA E Vinyl Sulfone Warhead Integration D->E Horner-Wadsworth-Emmons F VVD-214 / RO7589831 (Clinical WRN Inhibitor) E->F Final Assembly

Synthetic workflow of VVD-214 utilizing the pyrimidine-5-carboxylate intermediate.
Protocol 1: C4-Activation via Chlorination

Objective: Convert the unreactive C4-hydroxyl group into a highly reactive C4-chloride to enable downstream coupling.

Causality & Rationale: The starting material exists largely in its pyrimidinone tautomeric form, making the oxygen a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and a dehydrating agent, converting the tautomeric enol into a reactive heteroaryl chloride.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add crude Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (1.0 g, 4.76 mmol) to the flask[1].

  • Chlorination: Slowly add POCl₃ (5.0 mL, ~10 equivalents) at 0 °C. Note: If the substrate is poorly soluble, a catalytic amount of N,N-Dimethylformamide (DMF) can be added to generate the Vilsmeier-Haack reagent in situ, accelerating the chlorination.

  • Heating: Heat the reaction mixture to 90 °C for 3 hours. Monitor the reaction via LC-MS until the starting material mass (m/z 211.1 [M+H]⁺) is consumed.

  • Work-up: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Quench the residue by dropwise addition into ice-cold saturated aqueous NaHCO₃, maintaining the pH > 7.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Yield & Validation: The process affords crude ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate (approx. 850 mg, 78% yield) as a yellow oil[1].

    • Analytical Validation: MS (ESI+): m/z 229.1 [M + H]⁺. The crude product is highly reactive and should be used in the subsequent S_NAr reaction without extensive column chromatography to prevent hydrolysis back to the pyrimidinone[4].

Protocol 2: S_NAr Core Assembly

Objective: Couple the activated pyrimidine intermediate with the primary amine of the target linker/warhead precursor.

Step-by-Step Methodology:

  • Dissolve the crude ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate (850 mg, 3.71 mmol) in anhydrous DMF (10 mL).

  • Add the desired functionalized amine (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the reaction at 80 °C for 4–6 hours. The electron-withdrawing C5-ester ensures rapid substitution at the C4 position.

  • Upon completion (verified by LC-MS), dilute with Water and extract with Ethyl Acetate. Purify via flash chromatography to isolate the assembled pyrimidine core. This core is subsequently subjected to Horner–Wadsworth–Emmons olefination to install the vinyl sulfone warhead, completing the synthesis of VVD-214[1].

Biological Application: Synthetic Lethality in MSI-H Cancers

The ultimate purpose of synthesizing this pyrimidine derivative is to engage the WRN helicase. In healthy cells, DNA mismatch repair (MMR) handles replication errors. In MSI-H cancers, the MMR pathway is deficient (dMMR). These cancer cells become entirely reliant on the WRN helicase for resolving DNA secondary structures and ensuring survival.

When the pyrimidine-based inhibitor VVD-214 covalently binds to WRN, it induces a loss of function. Because the cancer cells lack the backup MMR pathway, this dual failure leads to catastrophic DNA double-strand breaks and targeted tumor apoptosis—a classic example of synthetic lethality[4].

Mechanism A MSI-High Cancer Cells (dMMR Phenotype) B WRN Helicase (Compensatory DNA Repair) A->B Relies on D DNA Double-Strand Breaks (Unresolved) B->D Loss of Function C VVD-214 (RO7589831) Covalent Allosteric Inhibitor C->B Covalently Binds & Inhibits E Synthetic Lethality (Targeted Tumor Apoptosis) D->E Triggers

Synthetic lethality mechanism of WRN helicase inhibition in MSI-High cancers.

References

  • Wang, Y., et al. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PMC. Available at:[Link]

Sources

Method

Application Note: Biological Evaluation and Mechanistic Profiling of Pyrimidine Carboxylate Derivatives

Executive Rationale & Mechanistic Overview Pyrimidine carboxylate derivatives represent a cornerstone in modern medicinal chemistry. Because the pyrimidine ring is an essential building block of nucleic acids (DNA and RN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Overview

Pyrimidine carboxylate derivatives represent a cornerstone in modern medicinal chemistry. Because the pyrimidine ring is an essential building block of nucleic acids (DNA and RNA), its synthetic derivatives naturally mimic endogenous nucleobases. This structural homology allows them to seamlessly interface with a wide array of biological targets, most notably acting as ATP-competitive inhibitors in kinases and competitive inhibitors in dihydrofolate reductase (DHFR).

The addition of a carboxylate moiety (or its esterified/amidated analogues) to the pyrimidine core serves a dual purpose: it significantly enhances the aqueous solubility of the scaffold and provides a critical hydrogen-bonding acceptor site that interacts with the target protein's binding pocket.

Anticancer Activity via Kinase Inhibition

In oncology, fused pyrimidine carboxylates—such as pyrido[2,3-d]pyrimidine-carboxylates—have demonstrated profound cytotoxicity against various human cancer cell lines, including HT29 (colon), HepG2 (liver), and HeLa (cervical) [1]. Mechanistically, the 2-aminopyrimidine ring acts as an adenine mimic. It docks into the ATP-binding pocket (hinge region) of kinases like WEE1 and EGFR, forming critical hydrogen bonds with the peptide backbone [2]. This competitive inhibition prevents the phosphorylation events necessary for cell cycle progression, ultimately inducing G2/M phase arrest and apoptosis.

Antimicrobial and Antimalarial Activity

Beyond oncology, pyrimidine carboxylates exhibit broad-spectrum antimicrobial properties by targeting DHFR, an enzyme crucial for folate synthesis and bacterial survival [4]. Furthermore, hybridizing the pyrimidine carboxylate core with other pharmacophores, such as quinolines, has yielded potent antimalarial agents capable of operating in the nanomolar range against chloroquine-resistant Plasmodium falciparum strains by inhibiting toxic heme polymerization [3].

Mechanism A Pyrimidine Carboxylate Derivative B ATP-Binding Pocket (Kinase Hinge Region) A->B H-Bonding (Adenine Mimic) C Competitive Inhibition (EGFR / WEE1) B->C Blocks ATP D Cell Cycle Arrest (G2/M Phase) C->D Prevents Phosphorylation E Apoptosis / Cell Death D->E Tumor Suppression

Mechanistic pathway of pyrimidine carboxylate derivatives in targeted cancer therapy.

Quantitative Biological Activity Profile

To contextualize the therapeutic window of these compounds, the following table synthesizes quantitative biological data from recent high-throughput screening campaigns.

Compound Class / ScaffoldTarget Cell Line / PathogenBiological Activity (IC₅₀ / MIC)Primary Mechanism of Action
Pyrido[2,3-d]pyrimidine-carboxylates HT29 (Colon Cancer)GI₅₀ = 18 µg/mLKinase Inhibition / Apoptosis [1]
Pyrido[2,3-d]pyrimidine-carboxylates HepG2 (Liver Cancer)GI₅₀ = 17 µg/mLKinase Inhibition / Apoptosis [1]
Furo[2,3-d]pyrimidine-5-carboxylates A549 (Lung Cancer)IC₅₀ = 0.8 µMEGFR Tyrosine Kinase Inhibition [4]
Quinoline-Pyrimidine Hybrids P. falciparum (Dd2 Strain)IC₅₀ < 50 nMHeme Polymerization Inhibition [3]
Pyrimidine-5-carbonitriles Staphylococcus aureusMIC = 10–40 µg/mLDHFR Inhibition / Cell Wall Disruption

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that biological screening must be treated as a self-validating system. The protocols below are engineered to eliminate false positives/negatives by embedding rigorous causality into every procedural step.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol evaluates the antiproliferative activity of pyrimidine carboxylates. The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.

Materials:

  • Target Cell Lines (e.g., HepG2, HT29) in logarithmic growth phase.

  • Test Compounds (Pyrimidine carboxylates) dissolved in 100% molecular-grade DMSO.

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom microtiter plate at a density of 5×103 cells/well in 100 µL of complete growth medium.

    • Causality: This specific density ensures that the cells remain in the exponential growth phase throughout the 72-hour assay, preventing contact inhibition which can artificially skew viability data.

    • Self-Validation: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells to prevent the "edge effect" (evaporation-induced concentration gradients).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylate derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Add 10 µL of the drug solution to the wells.

    • Causality: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v). Higher concentrations of DMSO are inherently cytotoxic and will confound the drug's true IC₅₀ value.

    • Self-Validation: Include a "Vehicle Control" (0.5% DMSO in medium) to establish the 100% viability baseline, and a "Positive Control" (5-FU) to validate the assay's sensitivity.

  • Exposure: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of the MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours in the dark.

    • Causality: The 4-hour window is critical; over-incubation leads to spontaneous degradation of the reagent, while under-incubation results in weak signal-to-noise ratios.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Antimicrobial Broth Microdilution Assay (MIC Determination)

To assess the antibacterial efficacy of the derivatives, a resazurin-modified broth microdilution method is utilized. Resazurin acts as an electron acceptor, shifting from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by viable bacteria.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies (e.g., S. aureus) in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of approximately 5×105 CFU/mL.

    • Causality: Standardizing the inoculum is the most critical step. An inoculum that is too dense will artificially inflate the MIC, while a sparse inoculum will result in false susceptibility.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrimidine carboxylate derivatives in MHB across the columns (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

    • Self-Validation: Include a "Sterility Control" (MHB + Drug, no bacteria) to ensure reagents are not contaminated, and a "Growth Control" (MHB + Bacteria, no drug) to confirm bacterial viability. Include Ciprofloxacin as a positive control.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the pyrimidine derivative that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

Workflow A Compound Library Prep (DMSO Stock) B Cell Culture & Seeding (96-well plates) A->B Quality Control C Compound Treatment (Serial Dilutions) B->C 24h Incubation D MTT Reagent Addition (Formazan Formation) C->D 48h-72h Incubation E Absorbance Reading (570 nm) D->E DMSO Solubilization F IC50 Calculation & Lead Identification E->F Non-linear Regression

High-throughput biological evaluation workflow for pyrimidine carboxylates.

References

  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders Source: ACS Omega URL:[Link]

  • Quinoline–Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies Source: Journal of Medicinal Chemistry URL:[Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds Source: PMC - National Institutes of Health URL:[Link]

Application

Application of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in kinase inhibitor screening

Application Note: Utilizing Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in Kinase Inhibitor Screening and Hit-to-Lead Optimization Introduction & Mechanistic Rationale In modern targeted oncology and immunology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in Kinase Inhibitor Screening and Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

In modern targeted oncology and immunology, the pyrimidine core remains one of the most privileged scaffolds for designing ATP-competitive kinase inhibitors[1]. Specifically, Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS 72419-30-8) serves as a highly versatile building block for the synthesis of pyrimidine-5-carboxamide libraries. This scaffold has been instrumental in discovering potent inhibitors for Spleen Tyrosine Kinase (Syk)[1], Salt-Inducible Kinases (SIKs)[2], and even covalent allosteric inhibitors for WRN helicase (e.g., the clinical-stage candidate VVD-214/RO7589831)[3][4].

The Causality of the Scaffold's Design:

  • The Pyrimidine Core: Mimics the purine ring of ATP, establishing critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • The 2-Isopropyl Group: Unlike smaller methyl groups, the bulky, electron-donating isopropyl moiety projects into specific hydrophobic subpockets (such as the Ala571 subpocket in Syk/Sky kinases), driving both binding affinity (van der Waals interactions) and exquisite kinase selectivity[3][5].

  • The 5-Carboxylate Ester: Acts as a synthetic handle. While the ester itself is generally inactive, it is easily saponified and coupled with diverse amines to form 5-carboxamides. These amides project outward into the solvent-exposed channel or ribose pocket, allowing researchers to tune pharmacokinetic (PK) properties and target residence time without disrupting the core hinge-binding[1][2].

BindingLogic Kinase Kinase ATP-Binding Pocket Hinge Region Hydrophobic Subpocket Solvent Channel Core Pyrimidine Core (Hinge Binder) Core->Kinase Hydrogen Bonds (N1, N3) Iso 2-Isopropyl Group (Hydrophobic Filler) Iso->Kinase Van der Waals (e.g., Ala571) Amide 5-Carboxamide (Solvent/Ribose Pocket) Amide->Kinase Target Selectivity Anilino 4-Anilino Group (Gatekeeper/Back Pocket) Anilino->Kinase Deep Pocket Binding

Pharmacophore binding logic of 2-isopropylpyrimidine-5-carboxamides in the kinase ATP pocket.

Scaffold Activation and Library Generation Workflow

To utilize this scaffold in high-throughput screening (HTS), the relatively unreactive 4-hydroxy group (which exists primarily as its 4-oxo tautomer) must first be activated to a 4-chloro intermediate. This enables rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines or amines, followed by amidation to generate a diverse screening library[1][3].

Workflow A Scaffold (CAS 72419-30-8) B C4 Activation (Chlorination) A->B POCl3, Reflux C SNAr Diversification (Anilines/Amines) B->C DIPEA, Heat D Amidation (Library Gen) C->D 1. LiOH 2. HATU, R-NH2 E HTS Kinase Screening D->E TR-FRET / ADP-Glo

Chemical biology workflow from the ethyl ester scaffold to High-Throughput Kinase Screening.

Self-Validating Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate)

Causality: Phosphorus oxychloride (POCl3) acts as both the chlorinating agent and the solvent. The conversion of the stable 4-oxo tautomer to a highly electrophilic 4-chloro species is required to facilitate subsequent SNAr reactions[3][4].

  • Reaction Setup: Suspend 1.0 equivalent (e.g., 1.0 g, 4.76 mmol) of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in 10 volumes of anhydrous POCl3 under an inert nitrogen atmosphere[3][4].

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (approx. 0.1 eq). Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of the pyrimidine ring.

  • Reflux: Heat the mixture to 90°C for 3 hours. Monitor completion via TLC or LC-MS (quench a micro-aliquot in cold methanol to observe the methyl ester/chloride mass).

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove excess POCl3. Carefully quench the residue with ice-cold saturated NaHCO3 to neutralize residual acid, preventing premature hydrolysis of the ethyl ester. Extract with Ethyl Acetate.

  • QC Check: The product should present as a yellow oil[3][4]. Confirm identity via MS (ESI+): expected m/z 229.1[M + H]+[3][4]. Use immediately or store at -20°C under argon, as the 4-chloro pyrimidine is susceptible to ambient hydrolysis.

Protocol B: SNAr and Amidation (Library Generation)

Causality: The SNAr reaction installs the "gatekeeper" binding moiety (e.g., anilines). Subsequent saponification and HATU-mediated coupling install the solvent-channel binding moiety[1].

  • SNAr Substitution: Dissolve the 4-chloro intermediate (1 eq) and a primary aniline/amine (1.2 eq) in anhydrous 1,4-dioxane. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct. Heat at 80°C overnight.

  • Saponification: To the crude mixture, add 2M aqueous LiOH (3 eq) and stir at 50°C for 4 hours. Insight: LiOH is preferred over NaOH to prevent degradation of sensitive functional groups on the newly installed C4-amine. Acidify with 1M HCl to precipitate the 5-carboxylic acid.

  • Amidation: React the isolated carboxylic acid (1 eq) with various aliphatic or cyclic amines (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF at room temperature for 2 hours.

  • QC Check: Purify via preparative HPLC. Validate final compounds via 1H NMR and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity before biological screening.

Protocol C: High-Throughput Kinase Screening (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its low background noise and high sensitivity. Assays must be run at the ATP Km​ to ensure that the IC50 values accurately reflect the thermodynamic binding affinity (Ki) of the competitive inhibitors[6].

  • Assay Preparation: Prepare a 384-well low-volume plate. Dispense 10 nL of the pyrimidine-5-carboxamide library compounds (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.5 nM (10-point dose-response).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., recombinant human Syk or SIK1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature. Insight: Pre-incubation allows for the detection of slow-binding kinetics, common with bulky isopropylpyrimidine derivatives.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial: The ATP concentration must be strictly matched to the apparent Km​ of the specific kinase to avoid artificially inflating or deflating the IC50 values[6].

  • Detection & Validation: After 60 minutes, add 10 µL of the TR-FRET development reagent (Europium-labeled antibody and ULight-labeled tracer). Read the plate on a microplate reader (e.g., EnVision) at 615 nm and 665 nm. Calculate the Z'-factor for the plate; assays are only validated if Z' > 0.6.

Structure-Activity Relationship (SAR) Data Presentation

The integration of the 2-isopropyl group and the 5-carboxamide dramatically shifts the pharmacological profile of the compounds. Below is a comparative summary demonstrating how structural modifications to the scaffold impact target affinity and selectivity.

Table 1: Impact of Scaffold Modifications on Kinase/Helicase Inhibition

Scaffold Modification (C2 Position)TargetIC50 / Potency ShiftSelectivity & Mechanistic ImpactReference
2-Methyl pyrimidine-5-carboxamideSyk / SIKsBaselineModerate selectivity; fails to fully occupy the hydrophobic subpocket.[1][2]
2-Isopropyl pyrimidine-5-carboxamideSyk / SIKs> 10-fold improvementHigh selectivity; optimal van der Waals packing in the Ala571 subpocket.[1][5]
2-Trifluoromethyl pyrimidineWRN Helicase> 50-fold improvementHalogen bonding enhances target engagement in MSI-H cancer models.[3]
2-Isopropyl pyrimidine (VVD-214 core)WRN HelicaseHigh (In vivo TGI = 98%)Hydrophobic interaction with V570 and A706 patches; clinical candidate.[3][4]

Note: The 2-isopropyl moiety (derived directly from CAS 72419-30-8) consistently provides a superior balance of lipophilic efficiency (LipE) and metabolic stability compared to unsubstituted or heavily halogenated analogs[3][4].

References

  • Synthetic studies on novel Syk inhibitors.
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed (nih.gov).
  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PMC (nih.gov).
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.
  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers.

Sources

Method

Application Note &amp; Protocol: Leveraging Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Introduction: The Pyrimidine Scaffold and the Promise of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold and the Promise of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential components of DNA and RNA[1][2]. Its "privileged" status stems from its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects[3][4][5]. The strategic placement and nature of substituents on the pyrimidine core can dramatically influence a molecule's biological target affinity, selectivity, and pharmacokinetic properties[6].

This application note focuses on Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate , a promising, yet underexplored, lead compound for initiating structure-activity relationship (SAR) studies. Its multifunctional nature, featuring a reactive hydroxyl group, a modifiable ester, and an isopropyl moiety, provides multiple avenues for chemical derivatization to systematically probe the chemical space around this scaffold. This guide will provide a comprehensive framework for researchers to design and execute an SAR campaign aimed at optimizing the biological activity of this pyrimidine series.

Designing the SAR Campaign: Strategic Modifications of the Lead Scaffold

A successful SAR study hinges on the systematic modification of the lead compound to understand how different structural features contribute to its biological activity[7]. For Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate, we propose a focused library synthesis targeting three key positions: the C4-hydroxyl group, the C5-ethyl carboxylate, and the C2-isopropyl group.

1. Modification of the C4-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its conversion to other functional groups can probe the importance of this interaction.

  • Etherification: Conversion to methoxy, ethoxy, or benzyloxy ethers to explore the impact of steric bulk and the removal of the hydrogen bond donating capability.
  • Replacement with Amines: Nucleophilic aromatic substitution to introduce primary, secondary, or cyclic amines, introducing a basic center and altering hydrogen bonding patterns.

2. Modification of the C5-Ethyl Carboxylate: The ester group is a classic point for modification to influence solubility, cell permeability, and potential interactions with the biological target.

  • Amidation: Conversion to a series of primary, secondary, and tertiary amides to introduce new hydrogen bonding possibilities and modulate lipophilicity.
  • Ester Variation: Synthesis of methyl, propyl, or benzyl esters to assess the impact of the alkyl chain length and steric hindrance near the C5 position.
  • Reduction/Bioisosteric Replacement: Reduction of the ester to an alcohol or its replacement with bioisosteres like oxadiazoles or tetrazoles to explore different chemical space.

3. Modification of the C2-Isopropyl Group: The isopropyl group at the C2 position contributes to the lipophilicity of the molecule. Varying this group can fine-tune the compound's pharmacokinetic profile and steric interactions within a binding pocket.

  • Alkyl Chain Variation: Replacement with smaller (methyl, ethyl) or larger (cyclopropyl, tert-butyl, phenyl) groups to probe the size and nature of the binding pocket at this position.

The following diagram illustrates the proposed workflow for a comprehensive SAR study starting from the lead compound.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead Lead Compound Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate Analogs Analog Library C2, C4, C5 Modifications Lead->Analogs Rational Design Assay In Vitro Bioassay e.g., Cytotoxicity Assay Analogs->Assay Screening Data Activity Data IC50 / EC50 values Assay->Data Data Generation SAR_Table SAR Table Generation Correlate Structure & Activity Data->SAR_Table Analysis QSAR QSAR Modeling (Optional) SAR_Table->QSAR Next_Gen Next-Generation Analogs Optimized Compounds SAR_Table->Next_Gen Iterative Design

Sources

Application

Application Note: Advanced Synthetic Protocols for Thiazolo[3,2-a]pyrimidine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Pharmacological Rationale The thiazolo[3,2-a]pyrimidine framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Rationale

The thiazolo[3,2-a]pyrimidine framework is a privileged, pharmacologically significant bicyclic scaffold. Due to its structural isosterism with purine bases, it can seamlessly engage diverse biological targets, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties 1. For drug development professionals, accessing these derivatives efficiently is a critical bottleneck. This application note details two field-proven, highly optimized synthetic pathways: a green Microwave-Assisted Multicomponent Reaction (MCR) and a highly regioselective Two-Step Functionalization-Annulation via DHPMs .

By understanding the mechanistic causality behind these methods, researchers can scale and adapt these protocols for complex library synthesis.

Mechanistic Pathways & Experimental Design

Pathway 1: Microwave-Assisted Multicomponent Reaction (MCR)

Traditional Hantzsch-type multicomponent reactions utilizing primary amines typically yield 1,4-dihydropyridines. However, substituting standard amines with 2-aminothiazole fundamentally redirects the reaction trajectory. The endocyclic nitrogen of the thiazole ring participates in a subsequent intramolecular cyclization with the β -ketoester, bypassing the dihydropyridine route to yield the fused thiazolo[3,2-a]pyrimidine system 2.

  • Causality of Microwave Heating: Conventional heating of this mixture takes up to 48 hours and yields only ~30%. Microwave irradiation provides uniform dielectric heating, directly activating the polar intermediates. This bypasses the need for heavy metal catalysts and drives the cyclodehydration to completion in just 15 minutes with >85% yields 2.

Pathway 2: DHPM Functionalization-Annulation

This route leverages the Biginelli reaction to form a dihydropyrimidine-2-thione (DHPM) intermediate.

  • Causality of Regioselectivity: The high nucleophilicity of the exocyclic sulfur atom in DHPMs dictates an initial S-alkylation when reacted with an α -haloketone. The subsequent cyclodehydration is strictly regioselective. Because the N3 nitrogen of the pyrimidine ring is more basic and less sterically encumbered than the N1 nitrogen (which is conjugated with the ester/carbonyl group), N3 acts as the exclusive nucleophile, attacking the newly introduced carbonyl carbon to seamlessly close the thiazole ring 3.

G A Starting Materials: Aldehyde + β-Ketoester + Thiourea B Step 1: Biginelli Condensation (Acid Catalyst, Reflux) A->B C Intermediate: DHPM (Dihydropyrimidine-2-thione) B->C E Step 2: S-Alkylation (Regioselective at S-atom) C->E D Reagent: α-Haloketone (e.g., Ethyl chloroacetate) D->E F Intramolecular Cyclodehydration (N3-attack on Carbonyl) E->F G Target Scaffold: Thiazolo[3,2-a]pyrimidine F->G

Mechanistic workflow for the two-step synthesis of thiazolo[3,2-a]pyrimidines via DHPM intermediates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted One-Pot Synthesis

Objective: Rapid, catalyst-free synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives.

  • Reaction Assembly: In a 10 mL microwave-safe quartz vessel equipped with a magnetic stir bar, sequentially add 2-aminothiazole (1.0 mmol), the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and ethyl acetoacetate (1.5 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid.

    • Field Insight / Causality: Acetic acid acts as both a polar solvent for excellent microwave energy absorption and a mild Brønsted acid. It protonates the aldehyde carbonyl, lowering the activation energy for the initial Knoevenagel condensation 2.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Program the reactor to 120 °C with a ramp time of 2 minutes, holding at 120 °C for 15 minutes under continuous stirring.

  • Quenching & Precipitation: Cool the vessel to room temperature using compressed air. Pour the crude mixture into 50 mL of crushed ice-water. Stir vigorously until a solid precipitate forms.

  • Validation Checkpoint 1 (TLC): Perform TLC (Eluent: Ethyl Acetate/Hexane 3:7). The disappearance of the UV-active aldehyde spot and the appearance of a new, lower- Rf​ fluorescent spot confirms reaction completion.

  • Purification & Final Validation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and recrystallize from hot ethyl acetate.

    • Validation Checkpoint 2 (NMR): Confirm structure via 1 H NMR (DMSO- d6​ ). Look for the characteristic pyrimidine methyl singlet around δ 2.30 ppm and the thiazole proton singlet around δ 6.80 - 7.00 ppm.

Protocol B: Two-Step Functionalization-Annulation via DHPMs

Objective: Highly regioselective synthesis of heavily substituted thiazolo[3,2-a]pyrimidines.

Step 1: DHPM Synthesis (Biginelli Condensation)

  • Reflux a mixture of aldehyde (10 mmol), thiourea (12 mmol), and ethyl acetoacetate (10 mmol) in ethanol (20 mL) with a catalytic amount of anhydrous CaCl2​ (10 mol%) for 3-4 hours 1. Pour into ice water, filter, and recrystallize from ethanol.

    • Validation Checkpoint 1: LC-MS should display the [M+H]+ peak corresponding to the DHPM. IR must show a strong C=S stretch around 1170-1200 cm −1 .

Step 2: Functionalization-Annulation

  • S-Alkylation: In a 50 mL round-bottom flask, dissolve the isolated DHPM (1.0 mmol) in 10 mL of 1,2-dichloroethane (DCE). Add the α -haloketone (e.g., 2-bromoacetophenone, 1.2 mmol) 3.

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 mmol) dropwise.

    • Field Insight / Causality: Et3​N neutralizes the hydrobromide byproduct generated during S-alkylation. Without this base, the microenvironment becomes overly acidic, protonating the N3 nitrogen and completely stalling the subsequent cyclization step.

  • Cyclodehydration: Heat the mixture to 80 °C (reflux) for 2 hours.

    • Causality: DCE provides an optimal boiling point (83 °C) that supplies sufficient thermal energy to drive the elimination of water during ring closure without causing thermal degradation of the functional groups 3.

  • Workup & Validation: Cool to room temperature, wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

    • Validation Checkpoint 2: 1 H NMR will show the disappearance of the DHPM N-H protons ( δ 8.0-9.5 ppm) and the appearance of the newly formed thiazole ring protons, confirming successful annulation. Purify via flash column chromatography (Silica gel, EtOAc/Hexane 20:80).

Quantitative Data & Condition Optimization

The following table summarizes the optimization data across different synthetic routes, highlighting the profound impact of energy input and solvent selection on the overall yield.

EntrySynthetic RouteReagentsSolvent / CatalystTemp / TimeYield (%)
1One-Pot MCR2-Aminothiazole, Aldehyde, Ethyl acetoacetateAcetic Acid (Microwave)120 °C / 15 min85–93%
2One-Pot MCR2-Aminothiazole, Aldehyde, Ethyl acetoacetateAcetic Acid (Conventional)Reflux / 48 h~30%
3DHPM AnnulationDHPM, α -Bromoketone1,2-Dichloroethane (DCE)80 °C / 2 h75–83%
4DHPM AnnulationDHPM, Ethyl chloroacetateSolvent-free / Heat120 °C / 1 h95–98%

References

  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents.
  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIV
  • Convenient method for synthesis of thiazolo[3,2-a]pyrimidine derivatives in a one-pot procedure.Academia.edu / Tetrahedron Letters.
  • One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies.PubMed / Spectrochimica Acta Part A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Biginelli Synthesis of Pyrimidines

Welcome to the Technical Support Center for the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. This guide provides in-depth technical information, field-proven insights, and validated protocols to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low conversion in a Biginelli reaction is a frequent issue and can be attributed to several factors.[1] The classical protocol, while efficient in concept, can often suffer from low yields under harsh acidic conditions.[2]

Troubleshooting Steps:

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical.[1][2] Traditional Brønsted acids (e.g., HCl) may require harsh conditions.[2] Consider using Lewis acids like FeCl₃, InCl₃, or Yb(OTf)₃ which can activate the aldehyde and promote the desired reaction pathway.[2] If you are using a reusable catalyst, ensure it has been properly regenerated.[1]

  • Suboptimal Reaction Conditions: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] The solvent choice also plays a significant role; while ethanol is common, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[1][2]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1] Always ensure that your starting materials are of high purity.[1]

  • Competing Side Reactions: The formation of byproducts, such as Hantzsch dihydropyridines or Knoevenagel condensation products, will directly consume your starting materials and lower the yield of your desired DHPM.[2][3]

Q2: I've isolated my product, but I also have a significant, highly fluorescent byproduct. What is it and how can I get rid of it?

A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs due to a competing reaction pathway where the aldehyde reacts with two equivalents of the β-ketoester and ammonia.[4][5] The ammonia is often generated from the thermal decomposition of urea at elevated temperatures.[1][3]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some Lewis acids may show a preference for one pathway over the other.[1]

  • Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, and the rapid, uniform heating can minimize the thermal decomposition of urea, thus suppressing the Hantzsch side reaction.[2]

Q3: My reaction mixture shows a complex spot pattern on TLC, and I'm having trouble isolating the pure DHPM. What are the likely side products?

A3: A complex reaction mixture often indicates the presence of multiple side products. The primary culprits, besides the Hantzsch dihydropyridine mentioned above, are Knoevenagel condensation products.[2]

  • Knoevenagel Condensation: This is an acid- or base-catalyzed reaction between the aldehyde and the β-ketoester, forming an α,β-unsaturated dicarbonyl compound.[2][6] This reaction pathway competes with the formation of the necessary N-acyliminium ion intermediate required for the Biginelli reaction.[2]

To address this, optimizing catalyst selection is key. Lewis acids are particularly effective at activating the aldehyde carbonyl group, facilitating the initial condensation with urea to form the crucial iminium intermediate, thereby outcompeting the Knoevenagel pathway.[2]

In-Depth Troubleshooting Guides

Guide 1: Managing Hantzsch 1,4-Dihydropyridine Formation

The Hantzsch pyridine synthesis is a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[4][5] In the context of the Biginelli synthesis, the thermal decomposition of urea, especially at temperatures exceeding 80-100°C, can provide the necessary ammonia for the Hantzsch pathway to compete.[3]

Mechanism of Hantzsch Side Product Formation

Hantzsch_Mechanism

Protocol for Minimizing Hantzsch Dihydropyridine Formation

This protocol is designed to favor the formation of the dihydropyrimidinone by maintaining a lower reaction temperature.[3]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Acid catalyst (e.g., 4 drops of concentrated HCl)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.[3]

  • Add the acid catalyst.[3]

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.[3] If not, reduce the solvent volume under reduced pressure.[3]

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.[3]

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[3]

Data on Temperature Effects
CatalystTemperature (°C)DHPM Yield (%)DHP Yield (%)Reference
HCl80HighLow[3]
HCl>100DecreasedIncreased[1][3]
Sulfated Zirconia60HighMinimal[3]
Guide 2: Overcoming Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, like a β-ketoester, to form an α,β-unsaturated product.[2][6] In the Biginelli synthesis, this side reaction diverts the aldehyde and β-ketoester from the main reaction pathway.[2]

Causality of Knoevenagel Side Product Formation

The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, formed from the aldehyde and urea.[2][7][8] However, if the Knoevenagel condensation is kinetically more favorable under the reaction conditions, the aldehyde will preferentially react with the β-ketoester.[2]

Knoevenagel_Side_Reaction

Optimized Protocol to Suppress Knoevenagel Condensation

The use of Lewis acid catalysts and solvent-free conditions can significantly favor the Biginelli pathway.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Solid acid catalyst (e.g., Sulfated Zirconia, 500 mg)[3]

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and the solid acid catalyst.[3]

  • Place the flask in a preheated oil bath at 60°C.[3]

  • Stir the reaction mixture for 1-3 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Add 20 mL of ethanol and stir for 5 minutes to dissolve any unreacted starting materials.[3]

  • Filter the solid product and catalyst. Wash the solid with cold ethanol.[3]

  • To separate the product from the catalyst, dissolve the solid in a suitable hot solvent (e.g., ethyl acetate) in which the catalyst is insoluble, and filter the hot solution.[3]

  • Allow the filtrate to cool to crystallize the pure dihydropyrimidinone.[3]

Guide 3: Addressing Other Potential Side Reactions

While Hantzsch and Knoevenagel products are the most common, other side reactions can occur under specific conditions.

  • Retro-Michael Addition: The DHPM product itself can potentially undergo a retro-aza-Michael reaction under certain conditions, leading to ring-opening and a decrease in yield.[9] This is more of a concern during product workup or subsequent reactions rather than during the initial synthesis.

  • Five-Component Fused Bicyclic Product: In some cases, particularly with formaldehyde, a hetero-Diels-Alder reaction can occur between the initially formed Biginelli product and a Knoevenagel adduct, leading to a more complex fused bicyclic structure.[3]

Careful control of reaction stoichiometry and temperature, along with prompt isolation of the desired product, can help minimize these less common side reactions.

References

  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacet
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (URL: )
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (URL: [Link])

  • Biginelli reaction - Wikipedia. (URL: [Link])

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (URL: [Link])

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Biginelli reaction - Name-Reaction.com. (URL: [Link])

  • (PDF) Synthesis of Dihydropyrimidinones: An Improved Conditions for the Biginelli Reaction. (URL: [Link])

  • Biginelli Reaction - J&K Scientific LLC. (URL: [Link])

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC. (URL: [Link])

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS - Illinois Chemistry. (URL: [Link])

  • Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

  • Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. (URL: [Link])

  • Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry - IRIS. (URL: [Link])

  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin - Original Research J. Synth. Chem. (URL: [Link])

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. (URL: [Link])

  • Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Facts, Presumptions, and Myths on the Solvent-Free and Catalyst-Free Biginelli Reaction. What is Catalysis for? | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction. (URL: [Link])

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. (URL: [Link])

  • Biginelli Reaction: An Overview | Request PDF - ResearchGate. (URL: [Link])

  • Biginelli Reaction - YouTube. (URL: [Link])

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Taylor & Francis. (URL: [Link])

  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones - Organic Chemistry Portal. (URL: [Link])

  • Biginelli Reaction Experiment Analysis Guide - Atlas. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. (URL: [Link])

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (URL: [Link])

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. (URL: [Link])

  • One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts - Taylor & Francis. (URL: [Link])

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (URL: [Link])

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. (URL: [Link])

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. (URL: [Link])

  • Michael addition reaction - Wikipedia. (URL: [Link])

Sources

Optimization

Section 1: Mechanistic Causality in Pyrimidine Assembly

Welcome to the Pyrimidine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals.

Pyrimidines are foundational scaffolds in drug discovery, frequently utilized because they mimic natural nucleic acids and form critical hydrogen bonds and π-π interactions within biological targets[1]. However, constructing these six-membered nitrogenous rings—most commonly via the classical Biginelli multicomponent reaction or Pinner synthesis—often presents significant challenges, including incomplete conversion, poor regioselectivity, and low yields[1][2].

This guide bridges the gap between theoretical reaction mechanisms and practical benchtop execution. It provides self-validating protocols, causal troubleshooting logic, and field-proven optimizations to rescue failing pyrimidine syntheses.

To troubleshoot effectively, we must first understand the causality of the reaction failure. The Biginelli reaction (the condensation of an aldehyde, a β-ketoester, and urea/thiourea) proceeds via an acyliminium ion intermediate [3].

The formation of this acyliminium ion is the rate-determining step [3]. If your aldehyde is electron-deficient or sterically hindered, the thermodynamic stability of this intermediate drops significantly. This stalls the reaction cascade, leading to a buildup of unreacted starting materials and ultimately resulting in a low yield[3].

AcyliminiumMechanism Aldehyde Aldehyde + Urea Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Acid Catalyst Acyliminium Acyliminium Ion (Rate-Determining Step) Hemiaminal->Acyliminium - H2O Adduct Michael-type Adduct Acyliminium->Adduct Addition of Enolate Enolate β-Ketoester Enolate Enolate->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Diagram 1: The Acyliminium Ion Mechanism in the Biginelli Reaction.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction with an electron-deficient aromatic aldehyde (e.g., p-nitrobenzaldehyde) is yielding <20% product. How can I drive the reaction forward?

  • Causality: Electron-withdrawing groups destabilize the critical acyliminium ion intermediate, making its formation thermodynamically unfavorable under standard Brønsted acid conditions (like HCl or acetic acid)[3]. Furthermore, these substrates often suffer from poor solubility in green solvents like water[3].

  • Solution: Transition to potent Lewis acid catalysts. Metal triflimides, such as Ni(NTf2)2, Cu(NTf2)2, or Yb(NTf2)3, act by directly coordinating to the acyliminium ion, stabilizing it and accelerating the subsequent addition of the β-ketoester enolate[3]. Alternatively, a biocompatible phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (BTEAC) can stabilize the polarization of the carbonyl group, facilitating cyclocondensation[4].

Q2: I am observing significant amounts of unreacted starting materials and a white precipitate that isn't my product. What is happening?

  • Causality: The white precipitate is likely a bis-ureide side product. This occurs when the aldehyde condenses with two equivalents of urea instead of reacting with the β-ketoester[2]. It indicates that the enolization of your 1,3-dicarbonyl compound is too slow, or the reaction mixture lacks sufficient thermal energy to drive the cyclization and dehydration steps[2].

  • Solution: Switch to microwave-assisted synthesis. Microwave irradiation at 120 °C in ethanol can reduce reaction times from hours to just 10 minutes while entirely suppressing bis-ureide formation[5]. This method is highly effective for synthesizing functionalized 2-amino-3,4-dihydropyrimidines and avoids aggressive, high-boiling solvents like DMF[5].

Q3: My solid-phase synthesis of trisubstituted pyrimidines is failing during the cleavage step, resulting in low overall recovery. How can I optimize this?

  • Causality: Prolonged treatment with standard harsh cleavage cocktails (e.g., TFA/DCM) can degrade sensitive dihydropyrimidinone intermediates, leading to poor recovery[6].

  • Solution: Optimize the linker strategy or utilize multidirectional cleavage steps. For instance, using pyrrolidine in dioxane at room temperature has been shown to yield trisubstituted pyrimidines in excellent yields (96–99%) and high purity from resin-bound sulfones[6].

BiginelliTroubleshooting Start Low Yield in Pyrimidine Synthesis Substrate Analyze Substrates (Aldehyde & 1,3-Dicarbonyl) Start->Substrate ElecDef Electron-Deficient or Hindered Aldehyde? Substrate->ElecDef Kinetics Slow Conversion or Incomplete Reaction? Substrate->Kinetics SideProd Bis-ureide or Side Products? Substrate->SideProd Sol1 Apply Lewis Acid Catalysts (e.g., Yb(OTf)3, Metal Triflimides) ElecDef->Sol1 Yes Sol2 Use Microwave Irradiation (120°C, EtOH) or PTC (BTEAC) Kinetics->Sol2 Yes Sol3 Optimize Urea Stoichiometry & Acid Concentration SideProd->Sol3 Yes

Diagram 2: Logical troubleshooting workflow for resolving low yields in pyrimidine synthesis.

Section 3: Quantitative Data & Catalyst Optimization

Selecting the right catalytic system is paramount to overcoming thermodynamic barriers. The table below summarizes field-proven optimizations for the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) based on recent literature.

Catalytic System / ConditionSubstrate Scope SuitabilityTime / TempExpected YieldKey Advantage
Conventional Acid (HCl/EtOH) Aliphatic & electron-rich aromatic aldehydes12-24 h / Reflux40 - 60%Low cost, simple setup[2]
Metal Triflimides (e.g., Ni(NTf2)2) Sterically hindered & varied aromatic aldehydes2-4 h / 100 °C70 - 90%Accelerates rate-determining step via Lewis acidity[3]
Microwave Irradiation (No Catalyst) Broad scope, thermally unstable aldehydes10 min / 120 °C36 - 91%Eliminates DMF, suppresses side reactions[5]
Phase-Transfer Catalyst (BTEAC) Aryl aldehydes & alkyl acetoacetates60 min / 80 °C>85%Stabilizes carbonyl polarization, simple isolation[4]
[Zn(L-proline)2] in Water Aromatic aldehydes & active methylenes5-10 min / RT-80 °C81 - 92%Green chemistry, 10 mol% optimal loading[7]

Section 4: Validated Experimental Protocols

To ensure reproducibility and self-validation, adopt the following protocols. Each step includes a validation checkpoint to ensure the system is operating as intended before proceeding.

Protocol A: Microwave-Assisted Synthesis of 2-Amino-3,4-dihydropyrimidines

Designed to resolve incomplete conversions and suppress bis-ureide formation[5].

  • Reagent Assembly: In a microwave-safe reaction vial, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (1.5 mmol).

    • Scientist's Note: The slight excess of guanidine hydrochloride drives the equilibrium forward and minimizes byproduct formation[5].

  • Solvent Addition: Add 2.0 mL of absolute ethanol. Avoid DMF to simplify downstream purification[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for exactly 10 minutes[5].

    • Validation Check: Monitor the pressure curve on the microwave synthesizer. A stable pressure indicates a controlled condensation without solvent degradation.

  • Workup: Cool the vial to room temperature. The product should precipitate directly from the ethanol.

  • Isolation: Filter the solid under a vacuum and wash with cold ethanol. Recrystallize from hot ethanol if necessary. This entirely eliminates the need for column chromatography[5].

Protocol B: Phase-Transfer Catalyzed (PTC) Synthesis of DHPMs

Designed for scaling up and handling poorly soluble electron-deficient aldehydes[4].

  • Reagent Assembly: In a round-bottom flask, mix the aryl aldehyde (10 mmol), alkyl acetoacetate (10 mmol), and urea/thiourea (15 mmol).

  • Catalyst Loading: Add benzyltriethylammonium chloride (BTEAC) at precisely 10.25 mol%[4].

    • Scientist's Note: Factorial design (DoE) studies have proven that 10.25 mol% BTEAC combined with 7.6 mL of glacial acetic acid provides the mathematical optimum for this condensation[4].

  • Solvent/Acid Addition: Add 7.6 mL of glacial acetic acid[4].

  • Heating: Stir the mixture at 80 °C for 60 minutes[4].

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3) at 45 minutes. The disappearance of the aldehyde spot confirms the acyliminium ion has fully reacted.

  • Quenching & Isolation: Pour the mixture into crushed ice. Stir vigorously until a solid precipitates. Filter, wash with water, and dry.

References

  • Title: A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Source: nii.ac.
  • Title: Application of Design of Experiments (DoE) Approach for the Optimization of Phase-transfer Catalyzed Biginelli Dihydropyrimidinone (DHPM)
  • Source: organic-chemistry.
  • Title: Bis[(L)prolinato-N,O]Zn–water: A green catalytic system for the synthesis of 3,4-dihydropyrimidin-2 (1H)
  • Title: Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hantzsch Dihydropyridine Byproduct Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of multicomponent reactions (MCRs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of multicomponent reactions (MCRs). The Hantzsch 1,4-dihydropyridine (DHP) presents a unique dual challenge in synthetic chemistry:

  • As an unwanted byproduct during the synthesis of Biginelli dihydropyrimidinones (DHPMs).

  • As a target molecule plagued by its own regioisomer byproduct (1,2-DHP) during standard Hantzsch synthesis.

This guide provides deep-dive mechanistic troubleshooting, self-validating protocols, and causality-driven solutions to suppress these competing pathways and ensure absolute chemoselectivity.

Part 1: Suppressing Hantzsch 1,4-DHP in Biginelli Reactions

FAQ 1: Why is my Biginelli reaction yielding Hantzsch 1,4-DHP instead of the desired DHPM?

The Causality: The Biginelli and Hantzsch reactions share the same initial step: a Knoevenagel condensation between an aldehyde and a β -keto ester to form an α,β -unsaturated carbonyl intermediate. The divergence occurs at the nucleophilic addition stage. If your reaction temperature exceeds 80 °C, urea undergoes thermal decomposition into ammonia and isocyanic acid. This liberated ammonia acts as a nitrogen donor, reacting with a second equivalent of the β -keto ester to form an enamine. The enamine then attacks the Knoevenagel intermediate via Michael addition, irreversibly hijacking the reaction down the Hantzsch pathway to form the 1,4-DHP byproduct 1.

FAQ 2: How do I thermodynamically and kinetically favor the Biginelli pathway?

The Solution: You must starve the Hantzsch pathway of its required components while accelerating the Biginelli urea addition.

  • Stoichiometry: Never use excess β -keto ester. Use a strict 1:1 ratio of aldehyde to β -keto ester, and a slight excess of urea (1.5 eq) 2.

  • Temperature Control: Cap the reaction temperature at 60–70 °C to prevent urea decomposition.

  • Catalysis: Employ a Lewis acid or a sustainable organocatalyst (like gluconic acid aqueous solution) to activate the Knoevenagel intermediate, lowering the activation energy for urea addition before thermal degradation can occur 3.

G A Aldehyde + β-Keto Ester B Knoevenagel Intermediate (α,β-unsaturated carbonyl) A->B Acid Catalyst E Biginelli Pathway (Controlled Temp, <70°C) B->E F Hantzsch Pathway (High Temp, Excess Ester) B->F + 2nd eq. β-Keto Ester C Urea D Ammonia + Isocyanic Acid (Thermal Decomposition >80°C) C->D Heat (>80°C) C->E Intact Urea D->F G 3,4-Dihydropyrimidinone (DHPM) [Desired Target] E->G H 1,4-Dihydropyridine (DHP) [Unwanted Byproduct] F->H

Mechanistic divergence in MCRs: Biginelli DHPM synthesis vs. Hantzsch DHP byproduct formation.

Quantitative Impact of Reaction Parameters
Reaction ParameterBiginelli DHPM Yield (%)Hantzsch DHP Byproduct (%)Causality / Observation
Temp > 80 °C, 1:2:1 Ratio < 30%> 60%Thermal urea decomposition fuels Hantzsch pathway.
Temp 60 °C, 1:1:1.5 Ratio > 85%< 5%Intact urea outcompetes Hantzsch enamine formation.
Strong Lewis Acid (e.g., InCl₃) > 90%TraceAccelerates Knoevenagel interception by urea.

Part 2: Suppressing the 1,2-DHP Regioisomer in Hantzsch Synthesis

FAQ 3: I am synthesizing a 1,4-DHP, but NMR confirms a 1,2-DHP regioisomer byproduct. How do I prevent this?

The Causality: When purposefully synthesizing Hantzsch esters, the reaction relies on the nucleophilic attack of an enamine onto the Knoevenagel intermediate. This intermediate is an ambident electrophile. A thermodynamically favored 1,4-addition yields the desired 1,4-DHP, whereas a kinetically driven 1,2-addition yields the 1,2-DHP byproduct 4.

The Solution: Density Functional Theory (DFT) calculations show that the energy barrier for 1,4-addition is significantly lowered in polar protic solvents (like aqueous ethanol) due to hydrogen-bonding stabilization of the transition state 5. Avoid non-polar solvents (like toluene) or unoptimized thermal conditions, which fail to differentiate the transition state energies, leading to poor chemoselectivity.

G2 A α,β-Unsaturated Intermediate C 1,4-Addition (Thermodynamically Favored) A->C D 1,2-Addition (Kinetically Driven) A->D B Enamine B->C B->D E 1,4-Dihydropyridine [Desired Target] C->E Polar Solvents / Optimized Catalysis F 1,2-Dihydropyridine [Regioisomer Byproduct] D->F Unoptimized Conditions

Chemoselectivity in Hantzsch synthesis: 1,4-addition vs. 1,2-addition pathways.

Solvent and Catalyst Effects on Regioselectivity
Solvent / Catalyst System1,4-DHP (Target)1,2-DHP (Byproduct)Mechanistic Driver
Non-polar (Toluene), No Cat. 45%35%Kinetic 1,2-addition competes heavily.
Polar Protic (H₂O/EtOH), Acid Cat. > 95%TraceStabilizes 1,4-addition transition state.

Experimental Protocols

Protocol A: Self-Validating Biginelli Synthesis (Zero Hantzsch Byproduct)

This protocol utilizes strict stoichiometric and thermal control to entirely suppress the Hantzsch pathway.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10.0 mmol), ethyl acetoacetate (10.0 mmol, strictly 1.0 eq), and urea (15.0 mmol, 1.5 eq).

  • Catalytic Activation: Add 10 mL of a 50 mol% Gluconic Acid Aqueous Solution (GAAS) or 10 mol% InCl₃ in ethanol.

  • Temperature-Controlled Condensation: Stir the mixture and heat to exactly 60 °C . Do not exceed 70 °C.

  • Validation Checkpoint: At t=2 hours, withdraw a 10 µL aliquot and quench in 1 mL EtOAc. Spot on a silica TLC plate alongside starting materials. Elute with Hexane:EtOAc (7:3).

    • Success: A strong UV-active spot at Rf​≈0.3 (DHPM).

    • Failure Warning: A fluorescent blue spot under 365 nm UV at Rf​≈0.4 indicates Hantzsch DHP formation. If present, your heating mantle has overshot; immediately reduce the temperature.

  • Workup: After 6 hours, cool the mixture to room temperature and pour into 50 mL of crushed ice. The desired DHPM will precipitate as a solid. Filter and wash with cold water to remove unreacted urea and catalyst.

Protocol B: Regioselective 1,4-DHP Synthesis (Zero 1,2-DHP Byproduct)

This protocol utilizes polar protic stabilization to favor 1,4-addition.

  • Reaction Assembly: Combine the aldehyde (10.0 mmol), ethyl acetoacetate (20.0 mmol, 2.0 eq), and ammonium acetate (15.0 mmol, 1.5 eq) in 15 mL of aqueous ethanol (1:1 v/v).

  • Catalysis: Add a mild acid catalyst (e.g., 10 mol% p-toluenesulfonic acid or γ -Alumina nanoparticles).

  • Thermodynamic Maturation: Heat the mixture to 70 °C for 3–4 hours. The polar protic solvent network will stabilize the transition state of the 1,4-addition, driving the equilibrium away from the kinetic 1,2-DHP product.

  • Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The 1,4-DHP will show a distinct singlet for the C4-H proton (typically around δ 4.8–5.2 ppm). The absence of complex multiplet signals in the δ 5.5–6.5 ppm range confirms the absence of the 1,2-DHP regioisomer.

  • Isolation: Cool to induce crystallization. Filter and recrystallize from hot ethanol to yield analytically pure 1,4-DHP.

References

  • Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions Arkivoc[Link]

  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis ACS Catalysis[Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst ACS Omega[Link]

Sources

Optimization

Technical Support Center: Improving the Recrystallization of Pyrimidine Compounds

Welcome to the technical support center dedicated to the purification of pyrimidine compounds. As a cornerstone of many pharmaceutical and biological molecules, achieving high purity of pyrimidine derivatives is critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of pyrimidine compounds. As a cornerstone of many pharmaceutical and biological molecules, achieving high purity of pyrimidine derivatives is critical for accurate research and drug development.[1][2][3][4] Recrystallization is a powerful, cost-effective, and widely used technique for this purpose, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that underpin a successful recrystallization.

Q1: What is the fundamental principle of recrystallization? A1: The core principle relies on differences in solubility. An ideal recrystallization solvent will dissolve the pyrimidine compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[7][8][9] Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (staying in the solution, or "mother liquor," after the desired compound crystallizes).[10][11] This differential solubility allows for the selective separation and purification of the target compound as it forms crystals upon slow cooling.

Q2: How do I select the right solvent for my pyrimidine compound? A2: Solvent selection is the most critical step. The "like dissolves like" principle is a good starting point; consider the polarity of your pyrimidine derivative. However, the ideal solvent must satisfy several criteria:

  • Steep Solubility Curve: The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent to ensure a good recovery yield.[5][9]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[5] For compounds that are poorly soluble, higher boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary, often in conjunction with an anti-solvent technique.[12][13]

Q3: How does temperature and cooling rate impact crystal formation? A3: Temperature is the primary driver of solubility in this process.[14][15] The cooling rate directly affects the size and purity of the resulting crystals.

  • Slow Cooling: Allowing the saturated solution to cool slowly and undisturbed is crucial. This provides sufficient time for the molecules to orient themselves correctly into a pure crystal lattice, excluding impurities.[5][16] Slow cooling generally yields larger, purer crystals.

  • Rapid Cooling (Crashing Out): Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice and often resulting in smaller, less pure crystals.[16]

Section 2: Troubleshooting Common Recrystallization Problems

This section provides solutions to the most common issues encountered during the recrystallization of pyrimidine compounds.

Problem 1: No Crystals Form After Cooling

Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What's wrong?

A: This is a common issue that usually points to the solution not being sufficiently supersaturated.[17]

Possible Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause.[17] If the solution is too dilute, the concentration of the pyrimidine compound will not exceed its solubility limit even at low temperatures.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[16][17] Allow it to cool slowly again. If you are unsure, you can dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution, and concentrating it should induce crystallization.[16][18]

  • Inhibited Nucleation: Crystal growth requires an initial "nucleation site." Sometimes, a supersaturated solution can be stable if these sites are absent.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[19] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Solution 2: Seeding. Add a tiny "seed crystal" of the pure pyrimidine compound to the cooled solution.[18][20] This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[21][22]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Instead of solid crystals, a liquid or oily layer has formed. How do I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[16][17] This happens when the melting point of the compound (often lowered by the presence of impurities) is below the temperature of the solution when it becomes supersaturated.[16][23] The resulting oil is often an impure melt, which will not form pure crystals upon solidification.[24]

Possible Causes & Solutions:

  • Solution Cooled Too Rapidly: The solution reached supersaturation at a temperature above the compound's melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional solvent to lower the saturation temperature.[16][17] Allow the solution to cool much more slowly. Insulating the flask with a beaker or paper towels can help.[16]

  • High Concentration of Impurities: Significant impurities can dramatically depress the melting point of your compound.[16][23]

    • Solution: The compound may require pre-purification by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.[17]

    • Solution: Select a lower-boiling point solvent or a different solvent system altogether. Seeding the solution at a temperature just above where it oils out can sometimes promote direct crystallization.[22][25]

Problem 3: The Recrystallization Yield is Very Low

Q: I got pure crystals, but my final yield is less than 50%. Where did my compound go?

A: A low yield indicates that a significant portion of your compound was not recovered.

Possible Causes & Solutions:

  • Too Much Solvent Used: As discussed in Problem 1, excess solvent will keep more of your compound dissolved in the mother liquor, even when cold.[16][19]

    • Solution: Before filtering, ensure you have cooled the flask in an ice bath for at least 15-20 minutes to maximize precipitation. In the future, use the minimum amount of hot solvent required for complete dissolution.[26]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.[11]

    • Solution: Use a stemless or short-stemmed funnel and pre-heat the funnel and filter flask with hot solvent vapor before filtering.[11][27] Filter the hot solution in small portions to keep it from cooling down.[27]

  • Washing with the Wrong Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product.[5][19]

Workflow for Troubleshooting Recrystallization

The following diagram illustrates a logical workflow for addressing common recrystallization failures.

G cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No end_success Collect Crystals (Vacuum Filtration) crystals_form->end_success Yes cluster_oiling_out cluster_oiling_out oiling_out->cluster_oiling_out Yes cluster_no_crystals cluster_no_crystals oiling_out->cluster_no_crystals No end_fail Re-evaluate Purification (e.g., Chromatography) too_much_solvent Too Much Solvent? induce_xtal Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal too_much_solvent->induce_xtal No boil_off Re-heat & Boil Off Some Solvent too_much_solvent->boil_off Yes induce_xtal->cool boil_off->cool reheat_add Re-heat to Dissolve Oil add_solvent Add Small Amount of Extra Solvent reheat_add->add_solvent cool_slower Cool Much Slower add_solvent->cool_slower cool_slower->cool

Caption: A general troubleshooting workflow for optimizing pyrimidine recrystallization.

Section 3: Advanced & Optimization Techniques

Q4: My compound is either too soluble or not soluble enough in common solvents. What should I do?

A4: This is the perfect scenario for using a two-solvent system, also known as mixed-solvent recrystallization.[8] You select a pair of miscible solvents: one in which your pyrimidine compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[5]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it just begins to turn cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly to allow for crystallization.

Q5: How can I crystallize a pyrimidine that is only soluble in high-boiling point solvents like DMF or DMSO?

A5: For compounds that are only soluble in non-volatile solvents, standard cooling or evaporative crystallization is impractical. The best technique is anti-solvent vapor diffusion .

  • Dissolve your compound in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial.

  • Place this vial inside a larger, sealed jar or beaker that contains a layer of a volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or hexane).[13]

  • Over time, the volatile anti-solvent will slowly diffuse as a vapor into the DMF solution. This gradually decreases the solubility of your pyrimidine compound, promoting slow and controlled crystal growth.

Section 4: Key Experimental Protocols

These protocols provide a self-validating framework for common recrystallization procedures.

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrimidine compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.[5][10] Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration (see Protocol 2).

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for forming pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][28]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[5]

Protocol 2: Hot Gravity Filtration

This protocol is used to remove insoluble impurities (e.g., dust, catalysts) from the hot, saturated solution before cooling.

  • Apparatus Setup: Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

  • Pre-heating: Place a small amount of the recrystallization solvent in the receiving flask and heat it on a hot plate. The hot solvent vapor will rise and heat the funnel and filter paper, preventing premature crystallization.[11][27]

  • Filtration: Keep the solution containing your compound at a boil. Pour it in small portions through the pre-heated, fluted filter paper.[27]

  • Rinsing: After all the solution has been transferred, rinse the original flask with a small amount of fresh, hot solvent and pour this through the filter to recover any remaining compound.

  • Proceed to Crystallization: The clear, hot filtrate in the receiving flask now contains your dissolved compound and is ready for the cooling step (Protocol 1, Step 3).

Section 5: Data Presentation
Table 1: Properties of Common Solvents for Pyrimidine Recrystallization

This table provides a reference for selecting an appropriate solvent system. Note that actual solubility is highly dependent on the specific structure of the pyrimidine derivative.[29]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. Good for pyrimidines with polar functional groups (e.g., -OH, -NH2).
Ethanol7824.5Polar protic solvent. Widely used and effective for a range of pyrimidines.[5]
Methanol6532.7More polar than ethanol. Good solubility for many pyrimidine derivatives.[5][12][15]
Ethyl Acetate776.0Medium polarity. Often used in mixed-solvent systems with hexanes.[5]
Acetone5620.7Polar aprotic solvent. Useful for moderately polar compounds.
Dichloromethane (DCM)409.1Non-polar. Often used as a "good" solvent in mixed systems or as an anti-solvent.
Hexanes~691.9Very non-polar. Typically used as an "anti-solvent" or "poor" solvent.
N,N-Dimethylformamide (DMF)15336.7Highly polar aprotic. High boiling point, used for poorly soluble compounds.[12][13]
Dimethyl Sulfoxide (DMSO)18946.7Highly polar aprotic. High boiling point, used for very poorly soluble compounds.[13]
Section 6: References
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. (2025). Benchchem.

  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. (2025). Benchchem.

  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015). IntechOpen.

  • Purification by Recrystallization. CUNY.

  • Seed crystal. Wikipedia.

  • Hot Filtration Process. (2002). ChemEd X.

  • Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.

  • Troubleshooting. (2022). Chemistry LibreTexts.

  • Problems with Recrystallisations. University of York.

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie.

  • Recrystallization (help meeeeee). (2013). Reddit.

  • Recrystallization (chemistry). EBSCO.

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021). CatSci.

  • recrystallization, filtration and melting point. Unknown Source.

  • Inducing Recrystallization. (2025). Chemistry LibreTexts.

  • Chemistry Practical Techniques: Recrystallisation, including hot filtration. (2012). YouTube.

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications.

  • recrystallization.pdf. Unknown Source.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Unknown Source.

  • Recrystallization. --->. Unknown Source.

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.

  • Oiling Out in Crystallization. Mettler Toledo.

  • Genetic factors influencing pyrimidine-antagonist chemotherapy. PubMed.

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Unknown Source.

  • [Genetic polymorphisms related to fluoropyrimidine sensitivity and toxicity]. (2008). PubMed.

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Improving Biginelli Reaction Efficiency

Welcome to the technical support guide for the Biginelli reaction. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Biginelli reaction. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions for maximum efficiency and yield.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of catalysis in the Biginelli reaction.

Q1: What is the fundamental role of the catalyst in the Biginelli reaction?

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is classically acid-catalyzed.[1][2] The catalyst's primary role is to accelerate the rate-determining step, which is generally considered to be the condensation between the aldehyde and urea to form a crucial N-acyliminium ion intermediate.[3][4] By activating the aldehyde's carbonyl group, the catalyst significantly increases its electrophilicity, facilitating nucleophilic attack by urea.[1] Without a catalyst, the reaction is often impractically slow and results in low to moderate yields, especially with less reactive substrates.[1][5]

Q2: What are the main classes of catalysts used for this reaction?

A wide array of catalysts has been developed to improve the efficiency and scope of the Biginelli reaction. They can be broadly categorized as follows:

  • Brønsted Acids: These are the traditional catalysts and include proton donors like HCl, H₂SO₄, and p-toluenesulfonic acid (p-TSA).[2][6][7] Carboxylic acids have also been shown to be effective.[6]

  • Lewis Acids: This is arguably the most diverse and widely used class. Lewis acids like FeCl₃, ZnCl₂, Yb(OTf)₃, Ni(NTf₂)₂, and BiCl₃ enhance the reaction by coordinating to the aldehyde's carbonyl oxygen.[1][3][6] Water-tolerant Lewis acids, such as rare earth metal triflates, are particularly valuable for practical applications.[3]

  • Heterogeneous Catalysts: These solid-phase catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry.[8] Examples include zeolites, silica-supported acids, nanomaterials, and functionalized polymers.[9][10][11][12]

  • Organocatalysts: These metal-free catalysts, such as chiral phosphoric acids, primary amines, and thiourea derivatives, have become instrumental in developing asymmetric Biginelli reactions to produce enantiomerically enriched products.[13][14][15]

Q3: How does the accepted reaction mechanism guide catalyst selection?

Understanding the mechanism is key to rational catalyst design. The most widely accepted pathway for the Lewis acid-catalyzed reaction is the iminium mechanism.[1][16] The catalyst activates the aldehyde, which then condenses with urea. Subsequent dehydration forms the highly electrophilic N-acyliminium ion. This intermediate is then attacked by the enol or enolate form of the β-ketoester, followed by cyclization and final dehydration to yield the dihydropyrimidinone (DHPM) product.[1][17]

A catalyst must effectively perform two key functions:

  • Activate the Aldehyde: A strong Lewis or Brønsted acid will excel here.

  • Promote Dehydration Steps: The acidic environment facilitates the elimination of water molecules.

The choice of catalyst can also influence which mechanistic pathway is favored, thereby affecting reaction outcomes and kinetics.[18][19]

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Aldehyde_Cat Activated Aldehyde (Catalyst Complex) Reactants->Aldehyde_Cat  Coordination Iminium N-Acyliminium Ion (Rate-Determining) Aldehyde_Cat->Iminium Condensation -H₂O Ureide Open-Chain Ureide Iminium->Ureide Nucleophilic Attack (from Ketoester) Product Dihydropyrimidinone (DHPM) Ureide->Product Cyclization & Dehydration -H₂O Catalyst Acid Catalyst (Lewis or Brønsted) Product->Catalyst Catalyst Regeneration Catalyst->Reactants

Caption: Lewis acid-catalyzed Biginelli reaction mechanism.

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address specific problems encountered during experimentation.

Scenario 1: Low or No Product Yield
Q: My Biginelli reaction is giving me a very low yield, or it's not working at all. Where should I start troubleshooting from a catalyst perspective?

A: Low yield is the most common issue and can often be traced directly to the catalyst system. Here’s a systematic approach to diagnose the problem:

  • Confirm Catalyst Presence and Type: The uncatalyzed reaction is notoriously inefficient.[1] Ensure you are using an appropriate acid catalyst. Both Brønsted and Lewis acids are effective, but for certain substrates, a Lewis acid may be superior.[5]

  • Evaluate Catalyst Loading: While "catalytic" amounts are required, the optimal loading can vary. A typical starting point is 10-20 mol%.[5]

    • Too Low: Insufficient catalyst may lead to a slow or incomplete reaction. Try incrementally increasing the loading to 30 mol%.

    • Too High: Excessive catalyst can sometimes promote side reactions or complicate workup. Some Lewis acids can also cause degradation of starting materials if used in excess.[20]

  • Check Catalyst Activity/Purity: Catalysts can degrade.

    • Hygroscopic Lewis Acids: Many Lewis acids (e.g., anhydrous ZnCl₂, FeCl₃) are sensitive to moisture. Use a fresh bottle or ensure proper storage in a desiccator. Water can hydrolyze and deactivate these catalysts.[3]

    • Heterogeneous Catalysts: If using a solid catalyst, ensure it has been properly activated and stored. Check for signs of physical degradation or fouling.

  • Consider the Solvent's Role: The solvent is not just a medium; it's a critical partner to the catalyst.[21] A solvent that fails to dissolve the reactants or the catalyst will lead to poor results.[5] Furthermore, the solvent polarity can influence the key tautomeric equilibrium of the β-dicarbonyl reactant, which directly impacts the yield.[21][22] If your reaction is failing in a non-polar solvent like toluene, consider switching to a more polar solvent like ethanol or acetonitrile. In some cases, solvent-free conditions at elevated temperatures can be highly effective.[20][23]

Troubleshooting_Yield Start Low / No Yield Check_Catalyst Is an appropriate acid catalyst present? Start->Check_Catalyst Check_Loading Is catalyst loading optimal (10-30 mol%)? Check_Catalyst->Check_Loading Yes No_Catalyst Action: Add Brønsted or Lewis acid catalyst. Check_Catalyst->No_Catalyst No Check_Activity Is the catalyst active and pure? Check_Loading->Check_Activity Yes Adjust_Loading Action: Optimize loading. Start at 15 mol% and titrate up/down. Check_Loading->Adjust_Loading No Check_Solvent Is the solvent system appropriate? Check_Activity->Check_Solvent Yes Replace_Catalyst Action: Use fresh, anhydrous catalyst. Check storage. Check_Activity->Replace_Catalyst No Change_Solvent Action: Screen solvents (e.g., EtOH, ACN, THF) or try solvent-free. Check_Solvent->Change_Solvent No Success Problem Resolved Check_Solvent->Success Yes No_Catalyst->Success Adjust_Loading->Success Replace_Catalyst->Success Change_Solvent->Success

Caption: Troubleshooting workflow for low reaction yield.

Scenario 2: Stalled Reaction or Significant Side Products
Q: My reaction starts but doesn't go to completion, or I'm getting a messy TLC with many side products. How can catalyst choice help?

A: A stalled reaction or poor selectivity points to issues with catalyst stability, activity, or appropriateness for your specific substrates.

  • Catalyst Deactivation: The catalyst might be deactivated during the reaction by impurities in the starting materials or by the product itself (product inhibition).[5] Purifying your aldehyde and β-ketoester can sometimes resolve this. If using a heterogeneous catalyst, ensure adequate stirring to prevent poor mass transfer, which can mimic a stalled reaction.[5]

  • Catalyst Acidity and Selectivity: The "best" catalyst is often a balance between reactivity and selectivity.

    • Problem: Very strong acids (e.g., conc. H₂SO₄) can promote unwanted side reactions, such as the self-condensation of the β-ketoester (e.g., Knoevenagel condensation) or polymerization of the aldehyde.[5][18]

    • Solution: Switch to a milder catalyst. Milder Lewis acids (e.g., InCl₃, ZnI₂) or certain heterogeneous catalysts can offer higher selectivity and reduce byproduct formation.[4][24] Organocatalysts are also known for their mildness and high selectivity.[23]

  • Substrate-Specific Effects:

    • Electron-Withdrawing Groups (EWGs) on the aryl aldehyde generally make it more electrophilic and reactive. These substrates may work well with a wider range of catalysts.

    • Electron-Donating Groups (EDGs) on the aryl aldehyde decrease its electrophilicity, making the reaction more sluggish. For these challenging substrates, a stronger Lewis acid (e.g., Yb(OTf)₃) or higher reaction temperatures may be necessary to drive the reaction to completion.[4][25]

    • Aliphatic Aldehydes: These are prone to self-condensation and enolization. Milder conditions and careful catalyst selection are critical.[15][26] Using a heterogeneous catalyst under solvent-free conditions can sometimes minimize side reactions.[12]

Comparative Efficacy of Common Catalysts

The choice of catalyst has a profound impact on reaction time and yield. The table below summarizes the performance of various catalysts for the reaction between benzaldehyde, ethyl acetoacetate, and urea under optimized conditions reported in the literature.

Catalyst (mol%)ConditionsTimeYield (%)Reference
Brønsted Acids
p-TSA (20)Toluene, Reflux6 h84[21]
Lewis Acids
Ni(NTf₂)₂ (5)Water, RT24 h95[3]
Yb(OTf)₃ (10)Solvent-free, 100°C0.5 h95[4]
InCl₃ (15)THF, Reflux12 h90[4]
Pr(NO₃)₃·6H₂O (10)Solvent-free, 80°C8 min98[20]
Heterogeneous
Yttria-Zirconia (10)ACN, 60°C2.5 h94[26]
Nano-ZrO₂-SO₃HSolvent-free, 120°C0.5 h95[10]
Organocatalyst
Phytic Acid (10)Solvent-free, 100°C0.5 h94[23]

Note: This data is for a model reaction and performance will vary with different substrates.

Section 3: Advanced Topics & Modern Approaches

Q: Should I use a homogeneous or a heterogeneous catalyst?

A: The choice depends on your priorities:

  • Homogeneous Catalysts (e.g., FeCl₃, p-TSA): These are dissolved in the reaction medium, often leading to high catalytic activity and excellent yields due to the absence of mass transfer limitations.[5] However, the key drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and prevent catalyst recycling.[12]

  • Heterogeneous Catalysts (e.g., zeolites, supported acids): These exist in a different phase from the reactants. Their primary advantage is the ease of separation (simple filtration) and the potential for recycling, which is both cost-effective and environmentally friendly.[8][27] While sometimes less active than their homogeneous counterparts, modern heterogeneous catalysts, especially nanomaterials, can exhibit outstanding performance due to their high surface area.[9][27]

Q: How can I make my Biginelli reaction "greener"?

A: Catalyst selection is central to developing more sustainable protocols.

  • Use Recyclable Heterogeneous Catalysts: As discussed, this is a cornerstone of green chemistry. Catalysts like alumina, silica gel, or zeolites are robust and can often be reused multiple times without significant loss of activity.[11][12]

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free, or "neat," conditions, often with gentle heating.[10][20] This eliminates volatile organic compounds (VOCs), simplifies workup, and reduces waste.

  • Microwave Irradiation: Microwave-assisted synthesis has revolutionized the Biginelli reaction.[28] It dramatically reduces reaction times (from hours to minutes) and often improves yields, even with challenging substrates.[29][30][31] This is due to efficient and uniform heating.

Q: I need to synthesize a specific enantiomer of a DHPM. What kind of catalyst should I use?

A: For asymmetric synthesis, you must use a chiral catalyst. The field has seen significant advances:

  • Chiral Lewis Acids: The first highly enantioselective Biginelli reaction was achieved using a chiral ytterbium catalyst.[25] These catalysts combine the strong activation of a Lewis acidic metal with a chiral ligand environment to control the stereochemical outcome.

  • Chiral Brønsted Acids: Chiral phosphoric acids derived from BINOL are highly effective organocatalysts for this transformation, providing DHPMs with excellent enantioselectivities (up to 97% ee).[13][14] Chiral disulfonimides have also proven to be highly efficient.[32][33]

  • Chiral Primary Amines/Thioureas: Organocatalysts based on cinchona alkaloids or thiourea scaffolds can also induce high levels of asymmetry.[15][34] These often work by activating the reactants through hydrogen bonding interactions in the transition state.

Section 4: Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Biginelli Reaction (Model: Yb(OTf)₃)

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (5.0 mmol, 1.0 equiv), the β-ketoester (e.g., ethyl acetoacetate, 5.0 mmol, 1.0 equiv), and urea (7.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add the Lewis acid catalyst, for example, Ytterbium (III) triflate (Yb(OTf)₃, 0.5 mmol, 10 mol%).

  • Reaction: If running solvent-free, heat the mixture in an oil bath at 80-100 °C.[4] If using a solvent, add 10 mL of acetonitrile or ethanol and bring the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 0.5-4 hours).

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, add 20 mL of cold water to the flask and stir for 15 minutes to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a cold ethanol/water mixture. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

References
  • Revolutionizing the Biginelli Reaction: Nanomaterials as Efficient Heterogeneous Catalysts. (2025). R Discovery. [Link]

  • Clark, J., Macquarrie, D., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. [Link]

  • Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. (n.d.). J-STAGE. [Link]

  • Noreen, S., et al. (n.d.). Biginelli Reaction-Carboxylic Acids as Catalysts. Semantic Scholar. [Link]

  • Biginelli reaction. (n.d.). Wikipedia. [Link]

  • Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. (n.d.). CiteDrive. [Link]

  • Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. (2024). Journal of Chemical Education (ACS Publications). [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). MDPI. [Link]

  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2012). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Niobium Oxides as Heterogeneous Catalysts for Biginelli Multicomponent Reaction. (2021). The Journal of Organic Chemistry (ACS Publications). [Link]

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. (2015). The Journal of Organic Chemistry (ACS Publications). [Link]

  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Nano-ZrO2 sulfuric acid: a heterogeneous solid acid nano catalyst for Biginelli reaction under solvent free conditions. (n.d.). RSC Publishing. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.Org. [Link]

  • Polymer-Supported Dioxidovanadium(V) Complex-Based Heterogeneous Catalyst for Multicomponent Biginelli Reaction Producing Biologically Active 3,4-Dihydropyrimidin-2-(1H)-ones. (2023). MDPI. [Link]

  • Phytic acid: a biogenic organocatalyst for one-pot Biginelli reactions to 3,4-dihydropyrimidin-2(1H)-ones/thiones. (n.d.). RSC Publishing. [Link]

  • Biginelli reactions catalyzed by hydrazine type organocatalyst. (n.d.). ResearchGate. [Link]

  • Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. (2024). Bentham Science Publishers. [Link]

  • Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). (2009). Taylor & Francis. [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction. (n.d.). IRIS-AperTO. [Link]

  • Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. (n.d.). PMC. [Link]

  • Highly Enantioselective Organocatalytic Biginelli Reaction. (2006). Journal of the American Chemical Society (ACS Publications). [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). MDPI. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (n.d.). Frontiers. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. (2018). Taylor & Francis. [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. (n.d.). ResearchGate. [Link]

  • Microwave assisted Biginelli s synthesi. (n.d.). JOCPR. [Link]

  • Efficient and Rapid Solvent‐Free Catalysis of the Biginelli Reaction by Praseodymium (III) Nitrate. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. (n.d.). ChemRxiv. [Link]

  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (n.d.). ResearchGate. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry. [Link]

  • A Brønsted acid catalysed enantioselective Biginelli reaction. (n.d.). RSC Publishing. [Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. (2017). MDPI. [Link]

  • Highly Enantioseletive Biginelli Reaction Using a New Chiral Ytterbium Catalyst: Asymmetric Synthesis of Dihydropyrimidines. (2005). Journal of the American Chemical Society. [Link]

  • Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. [Link]

  • Facts, Presumptions, and Myths on the Solvent-Free and Catalyst-Free Biginelli Reaction. What is Catalysis for?. (n.d.). The Journal of Organic Chemistry. [Link]

  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (n.d.). PMC. [Link]

  • Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H). (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Pyrimidine-5-Carboxylate Ester Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This portal provides drug development professionals and synthetic chemists with diagnostic workflows, mechanistic troubleshooting guides, and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This portal provides drug development professionals and synthetic chemists with diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols for the synthesis of pyrimidine-5-carboxylate esters.

Diagnostic Troubleshooting Workflow

Troubleshooting workflow for pyrimidine-5-carboxylate ester synthesis.

Knowledge Base & Troubleshooting FAQs

Q1: My Biginelli multicomponent reaction (MCR) is stalling at 40% yield, and I am observing unreacted starting materials. How can I drive the reaction to completion? Causality & Expert Insight: The classic Biginelli reaction (aldehyde, urea, and a β -keto ester like ethyl acetoacetate) is an equilibrium-driven process that generates water. If the water is not removed, or if the catalyst is inefficient, the reaction stalls. Furthermore, aliphatic aldehydes and thioureas are notoriously poor substrates in the classic acid-catalyzed Biginelli reaction due to the instability of the intermediate N-acyliminium ion[1]. Resolution:

  • Catalyst Optimization: Switch from standard Brønsted acids (like HCl) to Lewis acids such as Yb(OTf)3​ , FeCl3​ , or ZnCl2​ , which better stabilize the iminium intermediate without causing degradation[1][2].

  • Atwal Modification: If using sensitive aliphatic aldehydes or thioureas, employ the 1. This involves pre-condensing the aldehyde and β -keto ester into an enone, which is then reacted with a protected urea (isourea) under near-neutral conditions, drastically improving yields[1][3].

Q2: When synthesizing 2-substituted pyrimidine-5-carboxylates via amidine and enaminone condensation, I get a mixture of regioisomers and poor conversion. What is causing this? Causality & Expert Insight: The condensation of amidines with unsymmetrical 1,3-dielectrophiles (like enaminones or β -enamino diketones) often suffers from competing nucleophilic attacks. The primary amine of the amidine can attack either the carbonyl carbon or the enamine β -carbon. The regioselectivity is highly dependent on the leaving group ability and the pH of the reaction medium[4][5]. Resolution: Use a highly controlled enaminone equivalent. For example, utilizing the sodium salt of 4 ensures a highly regioselective reaction with amidinium salts, yielding the desired 2-substituted pyrimidine-5-carboxylate without unwanted substitution at the 4-position[4].

Q3: I am losing my ester functionality (hydrolysis to carboxylic acid) during the cyclization step. How do I prevent this? Causality & Expert Insight: Pyrimidine-5-carboxylate esters are highly susceptible to saponification. If your cyclization relies on basic conditions (e.g., using K2​CO3​ or NaOH to deprotonate an amidine hydrochloride), the presence of adventitious water will lead to the hydrolysis of the ester into a pyrimidine-5-carboxylic acid[3][6]. Resolution: Strictly adhere to anhydrous conditions. Use non-nucleophilic organic bases (e.g., triethylamine or DIPEA) instead of aqueous inorganic bases to liberate the free amidine from its salt. If thermal condensation is required, use a Dean-Stark apparatus with a solvent like toluene to continuously remove water and discourage ammonium carboxylate salt formation[6].

Q4: My pyrimidine-5-carboxylate yields vary wildly between batches, even when using the exact same protocol. What environmental factors cause this? Causality & Expert Insight: Many starting materials for heterocyclic synthesis, particularly amidines and certain β -keto esters, are hygroscopic. Moisture introduces two competing side reactions: 1) It shifts the equilibrium of the water-generating Biginelli condensation backward, and 2) It promotes the premature hydrolysis of the starting ester[2]. Resolution: Ensure all starting materials are stored in a desiccator and handled under an inert atmosphere (nitrogen or argon). If an amidine hydrochloride salt appears clumped, dry it under a high vacuum at 50°C for 12 hours prior to use[2].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the expected outcomes and challenges associated with various synthetic pathways for pyrimidine-5-carboxylate esters, allowing for rapid protocol selection.

Synthetic RouteSubstrate ProfileCatalyst / ReagentsPrimary ChallengeTypical YieldRef
Classic Biginelli Aliphatic Aldehyde, ThioureaHCl, Ethanol, RefluxIminium instability, stalling20 - 40%[1]
Optimized Biginelli Aromatic Aldehyde, Urea Yb(OTf)3​ , Solvent-freeMoisture sensitivity85 - 95%[1]
Atwal Modification Enone, Protected Urea NaHCO3​ , DMF, RTMulti-step precursor prep80 - 90%[1]
Amidine Condensation Amidinium Salt, EnaminoneNaH, THF, RTRegioselectivity issues70 - 92%[4]

Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Biginelli Synthesis of Dihydropyrimidine-5-Carboxylates

Objective: Overcome the low yields of acid-catalyzed MCRs using a Lewis acid to stabilize the N-acyliminium intermediate.

  • Step 1: Reagent Preparation. In an oven-dried flask, combine the aromatic aldehyde (1.0 eq), urea (1.5 eq), and ethyl acetoacetate (1.0 eq).

    • Self-Validation Checkpoint: Ensure the urea is finely milled; a uniform powder bed prevents localized stoichiometric imbalances.

  • Step 2: Catalyst Addition & Reaction. Add Yb(OTf)3​ (5 mol%) and heat the mixture to 100°C under solvent-free conditions.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (typically within 45-60 minutes) confirms the forward progression of the reaction.

  • Step 3: Workup & Isolation. Cool the mixture to room temperature and pour it into ice-cold water.

    • Self-Validation Checkpoint: The immediate precipitation of a solid confirms product formation, as the target pyrimidine-5-carboxylate ester is highly hydrophobic. Filter and recrystallize from hot ethanol.

Protocol B: Regioselective Synthesis via Amidine-Enaminone Condensation

Objective: Synthesize 2-substituted pyrimidine-5-carboxylic esters without 4-position substitution.

  • Step 1: Enaminone Salt Preparation. Under a nitrogen atmosphere, condense methyl formate with methyl 3,3-dimethoxypropionate in the presence of Sodium Hydride (NaH) in anhydrous THF.

    • Self-Validation Checkpoint: The cessation of H2​ gas evolution serves as a visual indicator of complete deprotonation and formation of the sodium salt intermediate.

  • Step 2: Amidine Coupling. Add the desired amidinium salt (1.0 eq) directly to the reaction flask at room temperature.

    • Self-Validation Checkpoint: A distinct color shift (often to deep orange or red) indicates the successful nucleophilic attack and formation of the acyclic condensation intermediate.

  • Step 3: Cyclization & Purification. Stir for 3 hours, then quench with saturated NH4​Cl . Extract with ethyl acetate and concentrate.

    • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. A sharp, distinct singlet in the 8.5–9.0 ppm range confirms the presence of the pyrimidine C4/C6 protons, validating the regioselectivity of the cyclization.

References

  • 2 - Benchchem

  • 3 - Moodle@Units

  • 4 - Organic Chemistry Portal

  • 1 - SciSpace

  • 5 - ResearchGate

  • 6 - ACS GCI Pharmaceutical Roundtable

Sources

Reference Data & Comparative Studies

Validation

Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate vs other dihydropyrimidinone derivatives

Title: Comparative Guide: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate vs. Dihydropyrimidinone (DHPM) Derivatives Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate vs. Dihydropyrimidinone (DHPM) Derivatives

Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Divergence

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for targeted drug discovery. Pyrimidine-based scaffolds are ubiquitous in medicinal chemistry, but their saturation states and substitution patterns drastically alter their pharmacological trajectories. This guide objectively compares two critical classes: Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (EHIPC) and Dihydropyrimidinone (DHPM) derivatives .

  • EHIPC (Aromatic Pyrimidine): EHIPC is a fully aromatized, highly substituted pyrimidine. Its rigid, planar core has recently gained immense prominence as the foundational scaffold for VVD-214 (RO7589831) , a clinical-stage covalent allosteric inhibitor of WRN helicase designed to treat microsatellite instability-high (MSI-H) cancers[1],[2]. The 2-isopropyl group provides precise steric bulk to anchor the molecule in the allosteric pocket, while the 5-carboxylate acts as a vector for attaching a vinyl sulfone warhead[1].

  • DHPMs (Partially Saturated Pyrimidines): Synthesized primarily via the Biginelli multicomponent reaction, DHPMs are non-planar heterocycles[3],[4]. The defining feature is the sp3 -hybridized C4 atom, which projects its substituent out of the pyrimidine plane. This "puckered" stereocomplexity makes DHPMs privileged scaffolds for entirely different biological targets, including Eg5 kinesin (e.g., the antitumoral agent Monastrol) and cyclooxygenase-2 (COX-2)[3],[5].

Mechanistic Pathways & Workflows

To understand the divergent applications of these scaffolds, we must visualize their functional pathways. EHIPC serves as a rigid platform for covalent target engagement, whereas DHPMs rely on stereospecific non-covalent interactions in deep hydrophobic pockets.

G A EHIPC Scaffold (Planar Pyrimidine) B Chlorination & Substitution (Warhead Attachment) A->B C VVD-214 (RO7589831) B->C D WRN Helicase Inhibition (Cys727 Covalent Binding) C->D E DNA Double-Strand Breaks D->E F MSI-High Tumor Apoptosis E->F

Pathway of EHIPC-derived VVD-214 targeting WRN helicase in MSI-High cancers.

G A Aldehyde D Acid Catalyst (Biginelli Condensation) A->D B Urea / Thiourea B->D C Active Methylene C->D E DHPM Scaffold (sp3 C4 Chiral Center) D->E F Target Binding (Eg5 Kinesin / COX-2) E->F

Biginelli multicomponent reaction workflow for DHPM derivative synthesis.

Biological Activity & Performance Data

The following table synthesizes the quantitative performance and pharmacological profiles of EHIPC-derived compounds versus DHPM derivatives.

Feature / MetricEHIPC-Derived (e.g., VVD-214)DHPM Derivatives (e.g., Monastrol, RDUE2)
Primary Target(s) WRN Helicase[2],[6]Eg5 Kinesin, COX-2, Calcium Channels[3],[5]
Mechanism of Action Covalent allosteric inhibition (binds Cys727)[1],[7]Non-covalent allosteric / Active site competitive[5]
Primary Indication MSI-High Cancers (Colorectal, Endometrial)[8]Antitumoral, Anti-inflammatory, Antimicrobial[3],
In Vitro Potency WRN IC 50​ = 0.1316 µM[6]COX-2 IC 50​ comparable to Lumiracoxib[5]
Key Interactions Covalent bond formation via vinyl sulfone[1]H-bonding with Tyr354 and Ser499 (COX-2)[5]
In Vivo Efficacy 98% Tumor Growth Inhibition (TGI) at 100 mg/kg (HCT116)[1]Low GI ulceration side effects (Anti-inflammatory)[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind the reagent choices to aid researchers in troubleshooting and optimization.

Protocol 1: Activation of EHIPC via Chlorination (VVD-214 Precursor Synthesis)

Objective: Convert the unreactive tautomeric 4-hydroxyl group of EHIPC into a highly electrophilic 4-chloride for subsequent Nucleophilic Aromatic Substitution (S N​ Ar)[1]. Causality: The pyrimidin-4(1H)-one tautomer of EHIPC is highly stable and resists nucleophilic attack. Phosphorus oxychloride (POCl 3​ ) serves a dual purpose: it acts as the activating agent by phosphorylating the oxygen, transforming it into an exceptional leaving group, and subsequently provides the chloride nucleophile to yield the desired product.

Step-by-Step Workflow:

  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend 1.0 g (4.76 mmol) of crude ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate in 10 mL of anhydrous POCl 3​ .

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (approx. 0.5 mL). Expert Insight: The amine acts as a proton scavenger and accelerates the formation of the Vilsmeier-type intermediate.

  • Reflux: Heat the mixture to 100°C under reflux for 3–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material spot (highly polar) will disappear, replaced by a faster-moving, UV-active spot.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl 3​ . Slowly pour the residue over crushed ice to hydrolyze residual phosphoryl species.

  • Extraction & Validation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with cold saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate.

  • Self-Validation Checkpoint: The product, ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate, should isolate as a yellow oil (approx. 850 mg, 78% yield). Confirm identity via Mass Spectrometry: MS (ESI+): m/z 229.1 [M + H] + [1].

Protocol 2: Green Synthesis of DHPMs via the Biginelli Reaction

Objective: Synthesize a library of DHPM derivatives for COX-2 or antimicrobial screening using a multicomponent, atom-economical approach[4],. Causality: The Biginelli reaction is thermodynamically driven. An acid catalyst is strictly required to increase the electrophilicity of the aldehyde, promoting the formation of a highly reactive acyliminium ion intermediate with the urea derivative. This intermediate is then rapidly trapped by the enol tautomer of the active methylene compound, followed by cyclodehydration[3].

Step-by-Step Workflow:

  • Condensation: In a 50 mL flask, combine 10 mmol of an aromatic aldehyde (e.g., benzaldehyde), 10 mmol of a β -keto ester (e.g., ethyl acetoacetate), and 15 mmol of urea or thiourea.

  • Green Solvent & Catalysis: Add 20 mL of ethanol (or a green alternative like fruit juice/citric acid) and 4 drops of concentrated sulfuric acid (or a Lewis acid like CuCl 2​ )[9],[4].

  • Reflux: Heat the mixture to reflux for 3–5 hours. The reaction progress can be monitored by the precipitation of the product from the solvent.

  • Isolation: Cool the reaction mixture to room temperature. Pour it into 100 mL of ice-cold water and stir vigorously for 15 minutes.

  • Purification & Validation: Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation Checkpoint: Confirm the structure via 1 H NMR. Look for the characteristic chiral C4-H proton (usually a doublet or multiplet around 5.0–5.5 ppm) and the broad NH signals of the pyrimidine ring[4],.

References

  • Kikuchi S, et al. (2025). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers". Journal of Medicinal Chemistry. URL: [Link]

  • Haq, K. U., et al. (2023). "Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach". RSC Advances. URL: [Link]

  • "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review". (2018). ResearchGate. URL: [Link]

  • Suresh, R., et al. (2016). "Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives". Der Pharma Chemica. URL: [Link]

Sources

Comparative

The Evolving Landscape of Pyrimidine-5-Carboxylates: A Guide to Structure-Activity Relationships

For decades, the pyrimidine scaffold has been a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Among its diverse derivatives, substituted pyrimidine-5-carboxylates and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the pyrimidine scaffold has been a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Among its diverse derivatives, substituted pyrimidine-5-carboxylates and their bioisosteres, such as carboxamides and carbonitriles, have emerged as a particularly fruitful area of research.[5][6][7] This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and methodological insights, to aid researchers in the rational design of next-generation inhibitors.

The Pyrimidine-5-Carboxylate Core: A Privileged Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a key structural motif in nucleic acids (thymine, cytosine, and uracil) and vitamin B1.[4] This inherent biological relevance makes it an excellent starting point for drug discovery. The C5-carboxylate group, in particular, offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions.

Comparative SAR Analysis Across Key Therapeutic Areas

The biological activity of substituted pyrimidine-5-carboxylates is profoundly influenced by the nature and position of substituents on the pyrimidine ring (typically at C2, C4, and C6) and modifications of the C5-ester or amide functionality.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Substituted pyrimidines are a well-established class of anticancer agents, with many derivatives targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9][10]

Key SAR Insights:

  • C4-Substitution: The substituent at the C4 position is critical for potent kinase inhibition, often forming key hydrogen bonds within the ATP-binding pocket of the target kinase. For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, anilino substitutions at the C4 position were found to be essential for EGFR inhibitory activity.[11][12]

  • C2-Substitution: The C2 position offers an avenue for modulating selectivity and physicochemical properties. Small, polar groups can enhance solubility and interactions with the solvent-exposed region of the kinase.

  • C5-Moiety: Conversion of the C5-carboxylate to a carbonitrile or carboxamide can significantly impact activity. Pyrimidine-5-carbonitrile derivatives have shown potent anticancer activity by targeting EGFR and COX-2.[6][13] The cyano group can act as a hydrogen bond acceptor, while the amide can engage in additional hydrogen bonding interactions.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, furan, or thiophene, can lead to highly potent and selective inhibitors by extending the molecule to occupy additional pockets in the target enzyme.[11][12][14]

Illustrative Data: Anticancer Activity of Pyrimidine Derivatives

Compound IDScaffoldC2-SubstituentC4-SubstituentC5-SubstituentTargetIC50 (µM)Cell LineReference
10b PyrimidineVariedVaried-CNEGFR3.56HepG2[13]
10b PyrimidineVariedVaried-CNEGFR5.85A549[13]
10b PyrimidineVariedVaried-CNEGFR7.68MCF-7[13]
4e PyrimidineVariedVaried-CNEGFR/COX-21.66Colo 205[6]
4f PyrimidineVariedVaried-CNEGFR/COX-21.83Colo 205[6]
10c Pyrido[3,4-d]pyrimidineVariedVariedVariedKRAS-G12D1.40Panc1[15]
10k Pyrido[3,4-d]pyrimidineVariedVariedVariedKRAS-G12D>10Panc1[15]

Experimental Workflow: In Vitro Anticancer Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis C1 Seed cancer cells in 96-well plates C2 Incubate for 24h to allow attachment C1->C2 T1 Prepare serial dilutions of test compounds C2->T1 T2 Add compounds to respective wells T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate for 2-4h A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at 570 nm A3->A4 D1 Calculate cell viability (%) A4->D1 D2 Plot dose-response curves D1->D2 D3 Determine IC50 values D2->D3

Workflow for determining the in vitro anticancer activity of test compounds.

Antimicrobial Activity: A Renewed Effort Against Resistance

The pyrimidine scaffold is also a valuable template for the development of novel antimicrobial agents.[1][16][17] The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.

Key SAR Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the pyrimidine ring has been shown to enhance antibacterial activity in several studies.[5]

  • Fused Thiazolo[4,5-d]pyrimidines: Derivatives of this fused heterocyclic system have demonstrated significant activity against Gram-positive bacteria and fungi.[17] The nature of the substituent at the C5-thio position plays a crucial role in determining the potency and spectrum of activity.

  • Thieno[2,3-d]pyrimidines: Amide derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have shown promising antimicrobial activity, particularly against Pseudomonas aeruginosa.[18]

Illustrative Data: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDScaffoldKey SubstituentsTarget OrganismMIC (µM/ml)Reference
3k Thiazolo[4,5-d]pyrimidine3,6-diphenyl, 5-(4'-bromobenzoylmethyl)thioGram-positive bacteria, yeast-like fungiNot specified[17]
2g Thieno[2,3-d]pyrimidineN-(pyridin-4-yl)carboxamideBroad spectrumNot specified[18]
2c Thieno[2,3-d]pyrimidine5,6-dimethyl-N-(6-methylpyridin-2-yl)carboxamideP. aeruginosa ATCC 10145Not specified[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Combating Viral Replication

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs containing this core structure.[19][20][21] Their mechanisms of action often involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[22]

Key SAR Insights:

  • Nucleoside Analogs: Many antiviral pyrimidine derivatives are nucleoside analogs that, once inside the cell, are converted to their active triphosphate form. These triphosphates can then compete with natural nucleosides for incorporation into the growing viral RNA or DNA chain, leading to chain termination.

  • Non-nucleoside Inhibitors: Non-nucleoside pyrimidine derivatives can also exhibit potent antiviral activity by binding to allosteric sites on viral enzymes, thereby inhibiting their function.

  • Broad-Spectrum Activity: Some pyrimidine-based compounds have shown activity against a wide range of viruses, including influenza, hepatitis B and C, and HIV.[19][20]

Logical Relationship: Mechanism of Action of Nucleoside Analog Antivirals

G cluster_cell Host Cell cluster_virus Viral Replication P Pyrimidine Nucleoside Analog (Prodrug) M Monophosphate P->M Cellular Kinases D Diphosphate M->D Cellular Kinases T Active Triphosphate D->T Cellular Kinases I Incorporation into Viral RNA/DNA T->I Competition with Natural Nucleosides C Chain Termination I->C V Inhibition of Viral Replication C->V

Activation and mechanism of action of pyrimidine nucleoside analog antivirals.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of substituted pyrimidine-5-carboxylates often relies on well-established condensation reactions. A common and versatile approach is the Biginelli reaction or similar multicomponent reactions.

General Synthetic Protocol: Three-Component Condensation

  • Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a urea or thiourea derivative are the typical starting materials.

  • Catalyst: The reaction is often catalyzed by an acid, such as HCl or a Lewis acid.

  • Solvent: A protic solvent like ethanol is commonly used.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

  • Workup and Purification: The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

This one-pot synthesis allows for the rapid generation of a diverse library of dihydropyrimidine derivatives, which can then be oxidized to the corresponding pyrimidines and further functionalized at various positions.

Conclusion and Future Directions

The substituted pyrimidine-5-carboxylate scaffold continues to be a rich source of novel therapeutic agents. The extensive body of research on their SAR provides a solid foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this field will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • Covalent inhibitors: Developing compounds that form a covalent bond with their target, leading to prolonged and potent inhibition.

  • PROTACs: Utilizing the pyrimidine scaffold to create proteolysis-targeting chimeras that can induce the degradation of disease-causing proteins.

By leveraging the insights from decades of research and embracing new drug discovery technologies, the full therapeutic potential of substituted pyrimidine-5-carboxylates is yet to be realized.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Review on Antimicrobial Activity of Pyrimidine.
  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Health Risks.
  • Pyrimidine-5-carboxylic acid.
  • New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
  • RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. Azhar Journal of Pharmaceutical Sciences.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal.
  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry.
  • p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors.
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases.
  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.